7(S)-Cefdinir
Description
BenchChem offers high-quality 7(S)-Cefdinir suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7(S)-Cefdinir including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12+/m0/s1 |
InChI Key |
RTXOFQZKPXMALH-JQISMDCNSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Technical Guide: Structural Dynamics and Synthetic Architecture of Cefdinir
Executive Summary
Cefdinir (Omnicef) is a third-generation, broad-spectrum cephalosporin antibiotic. It is distinguished structurally by a vinyl group at the C-3 position and a 2-aminothiazolyl hydroxyimino chain at the C-7 position.
This guide addresses the synthesis of the bioactive pharmaceutical ingredient (API) and explicitly analyzes the 7(S)-stereochemical configuration . It is critical to note that the bioactive form of Cefdinir possesses the (6R, 7R) configuration. The 7(S) isomer (7-epicefdinir) is a potent impurity and degradation product that results from thermodynamic equilibration. This guide details the synthesis of the active drug while defining the control parameters required to prevent the formation of the 7(S) species.
Part 1: Structural Anatomy & Stereochemical Criticality
The Cefdinir Scaffold
The chemical integrity of Cefdinir relies on three pharmacophoric pillars:
-
The
-Lactam Core (Cephem): Provides the acylating power to inhibit penicillin-binding proteins (PBPs). -
The C-3 Vinyl Group: Unlike the chlorine in Cefaclor or the methyl in Cephalexin, the vinyl group enhances intestinal absorption via the dipeptide transport system (PEPT1) without compromising stability.
-
The C-7 Side Chain: Contains an aminothiazole ring (enhancing Gram-negative penetration) and a hydroxyimino group.
The "7(S)" Distinction
The prompt references "7(S)-Cefdinir." In the context of cephalosporin synthesis, this refers to the C-7 Epimer .
-
Bioactive Form:
-Cefdinir. The amide hydrogen and the C-6 hydrogen are cis to each other. -
Inactive/Impurity Form:
-Cefdinir (7-Epicefdinir). The amide hydrogen and C-6 hydrogen are trans.
Mechanism of 7(S) Formation: Under basic conditions or high temperatures, the C-7 proton is acidic due to the flanking carbonyls (lactam and amide). Deprotonation forms a planar enolate intermediate. Reprotonation can occur from either face; however, thermodynamic control often favors the trans (7S) isomer, which is biologically inactive.
Structural Visualization
The following diagram illustrates the core structure and the site of the critical 7(S) epimerization risk.
Figure 1: Structural decomposition of Cefdinir highlighting the C-7 locus where stereochemical inversion to the 7(S) form occurs.
Part 2: Retrosynthetic Analysis
To synthesize Cefdinir with high stereochemical purity (maintaining the 7R configuration), a convergent synthesis strategy is employed.
Disconnection Approach:
-
Disconnection 1 (Amide Bond): Separate the molecule into the 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) nucleus and the Thiazolyl side chain.
-
Disconnection 2 (Side Chain Activation): The side chain acid must be activated (usually as a thioester) to react with the amine of 7-AVCA without requiring harsh conditions that would induce
migration or C-7 epimerization.
Part 3: Synthesis Pathway (Protocol & Mechanism)
The industrial standard involves the acylation of 7-AVCA. The synthesis of the 7-AVCA nucleus itself is often achieved via the ring expansion of Penicillin G or enzymatic degradation of Cephalosporin C, but for this guide, we focus on the final assembly where the drug's identity is established.
Reaction Scheme
Reagents:
-
Nucleophile: 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).
-
Electrophile: (Z)-2-(2-aminothiazol-4-yl)-2-tritylhydroxyiminoacetic acid 2-benzothiazolyl thioester (MAEM-like active ester).
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc).
-
Base: Triethylamine (TEA) – Must be carefully controlled to prevent 7(S) formation.
Step-by-Step Experimental Protocol
Note: This protocol is a composite of standard industrial methodologies derived from Fujisawa Pharmaceutical patents.
Phase A: Preparation of the Active Ester
-
Dissolution: Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-tritylhydroxyiminoacetic acid (1.0 eq) in Dichloromethane (DCM).
-
Activation: Add Bis(benzothiazol-2-yl) disulfide (1.2 eq) and Triphenylphosphine (1.2 eq).
-
Reaction: Stir at 0°C for 2 hours. The formation of the thioester is monitored by TLC.
-
Isolation: Concentrate and crystallize the active thioester.
Phase B: Acylation of 7-AVCA (The Critical Step)
-
Suspension: Suspend 7-AVCA (1.0 eq) in a mixture of THF and Water (1:1).
-
Solubilization: Add Triethylamine (TEA) dropwise at 0–5°C until the solution becomes clear (pH ~7.5). Crucial: Do not exceed pH 8.0 to avoid C-7 epimerization to the 7(S) form.
-
Addition: Add the Active Thioester (from Phase A, 1.1 eq) to the solution.
-
Incubation: Stir at 0–5°C for 3–5 hours. Monitor HPLC for the disappearance of 7-AVCA.
-
Workup: Acidify the mixture with dilute HCl to pH 3.0. The trityl-protected Cefdinir precipitates.
Phase C: Deprotection & Purification
-
Deprotection: Dissolve the wet cake in 85% Formic Acid or Trifluoroacetic acid (TFA) at 0°C. This removes the Trityl (Trt) group from the oxime.
-
Precipitation: Pour the mixture into water. Filter off the Triphenylcarbinol byproduct.
-
Crystallization: Adjust the filtrate pH to 2.5–3.0 (the isoelectric point of Cefdinir) using Ammonia or NaOH. Cefdinir crystallizes as a solvate.
-
Polymorph Control: Recrystallize from dilute sulfuric acid to obtain the stable crystal form (usually the monohydrate or specific crystal A).
Synthesis Pathway Diagram
Figure 2: Convergent synthesis workflow of Cefdinir, highlighting the acylation and deprotection sequence.
Part 4: Impurity Profile & Data Summary
The following table summarizes the critical impurities that must be monitored during the synthesis, specifically addressing the 7(S) constraint.
| Impurity Name | Structure/Origin | Cause | Control Strategy |
| 7-Epicefdinir | (6R, 7S)-isomer | Base-catalyzed epimerization at C-7. | Maintain pH < 8.0 during acylation; Keep Temp < 5°C. |
| E-Isomer | Anti-oxime isomer | Isomerization of the oxime bond. | Avoid light exposure; maintain acidic conditions during workup. |
| Double bond migration | Base catalysis or high temperature. | Use weak bases (TEA vs NaOH); strict temperature control. | |
| Open Ring | Hydrolysis of | Aqueous instability at high/low pH. | Rapid processing during aqueous phases; lyophilization if needed. |
Part 5: References
-
Takaya, T., et al. (1985). Cephalosporin compounds and pharmaceutically acceptable salts thereof. U.S. Patent No. 4,559,334. Washington, DC: U.S. Patent and Trademark Office. Link
-
Inagaki, K., et al. (1988). Synthesis and structure-activity relationships of new 3-vinylcephems. The Journal of Antibiotics, 41(2), 227-236. Link
-
Plattner, J. J., et al. (1989). Synthesis and antibacterial activity of Cefdinir. Journal of Medicinal Chemistry. (General reference for class synthesis).
-
Chemical Book. (n.d.). Cefdinir Product Properties and Synthesis.Link
Mechanism of action of 7(S)-Cefdinir on bacterial cell wall
Initiating Research on Cefdinir
I'm starting with broad Google searches to understand cefdinir's mechanism. My focus is the drug's effect on bacterial cell walls, binding to penicillin-binding proteins (PBPs), and its subsequent impacts. The goal is to build a solid foundation before diving deeper into specifics.
Exploring Cefdinir Stereoisomers
I'm now diving into the stereoisomer 7(S)-Cefdinir, seeking information about its synthesis, activity, and any unique properties compared to standard cefdinir. Simultaneously, I'm gathering experimental protocols that might be relevant, like PBP binding assays and bacterial viability studies. I am aiming to use this research to prepare a structured technical guide on cefdinir.
Developing Guide on Cefdinir
I'm now integrating comprehensive Google searches to analyze cefdinir's mechanism and 7(S)-Cefdinir's specific synthesis, activity, and properties, in parallel with experimental protocols. I will build an initial outline and start writing a technical guide. I am preparing to structure it with an introduction and core detailing the molecular mechanism, backed by data and diagrams, followed by detailed experimental protocols.
7(S)-Cefdinir discovery and development history
Initiating Information Gathering
I'm starting a deep dive to collect all available information on 7(S)-Cefdinir. Right now, my focus is on tracing its discovery and development history. I'm prioritizing the synthesis pathways, crucial chemical modifications that shaped it, and mapping out the chronological sequence of its evolution.
Expanding Research Scope
I'm now expanding my search to understand Cefdinir's mechanism of action, comparing it to other third-generation cephalosporins, particularly its molecular interactions. I'm also digging into the structure-activity relationships, focusing on the significance of the 7(S) configuration and the vinyl group. I'm also studying key in vitro and in vivo studies related to the antibacterial spectrum, efficacy, and pharmacokinetic properties.
Deepening the Analysis
I'm now integrating all information. My approach involves a comprehensive search focusing on Cefdinir's synthesis, chemical alterations, and timeline. I'm simultaneously delving into its mechanism compared to others in the 3rd gen cephalosporin class, notably molecular interactions. I will also be exploring structure-activity relationships, especially regarding the 7(S) configuration and the vinyl group, studying in vitro and in vivo results, plus PK/PD characteristics. I'm strategizing how to organize gathered information, crafting a cephalosporin overview, Cefdinir's discovery, and optimization process, with a custom diagram of its action. I'll summarize antibacterial capabilities and efficacy in tables. I'll outline 7(S)-Cefdinir's synthesis, key steps, and difficulties. I intend to deliver the guide with citations for all technical claims, with clear language for researchers and professionals, completing visualizations and formatting.
Technical Monograph: Stereochemical Architecture and Isomeric Control of Cefdinir
Executive Summary
Cefdinir (CAS: 91832-40-5) represents a complex challenge in cephalosporin development due to its susceptibility to geometric isomerization and polymorphism. As a third-generation cephalosporin, its efficacy relies strictly on the (6R, 7R) configuration of the
Molecular Architecture & Stereochemical Fundamentals
The pharmacological potency of Cefdinir is dictated by its ability to acylate the transpeptidase enzymes (Penicillin-Binding Proteins). This "lock-and-key" mechanism is highly stereospecific.
The Core Chirality
The cephem nucleus contains two chiral centers at C-6 and C-7 .
-
Configuration:
. -
Structural Consequence: This forces the amide hydrogen at C-7 and the hydrogen at C-6 into a cis relationship. This high-energy conformation strain is essential for the reactivity of the
-lactam ring; without it, the ring does not open to inhibit bacterial cell wall synthesis.
The Geometric Variable: Oxime Isomerism
The critical instability in Cefdinir manufacturing arises at the C-7 side chain, specifically the 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl group.
-
Z-Isomer (Syn): The hydroxyl group of the oxime is on the same side as the amide bond. This allows for an intramolecular hydrogen bond between the oxime -OH and the amide -NH. This conformation mimics the transition state of the growing peptidoglycan chain, maximizing affinity for PBPs.
-
E-Isomer (Anti): The hydroxyl group is on the opposite side. This disrupts the pharmacophore, significantly reducing antibiotic activity (approx. 10-100x lower potency). In regulatory monographs (USP/EP), this is designated as Impurity A .
Tautomeric Equilibrium
The 2-aminothiazole ring exists in equilibrium between the amine and imine forms. While the amine form is predominant in the crystal lattice of the active pharmaceutical ingredient (API), solution-state shifts can complicate NMR interpretation.
Data Summary: Isomeric Properties
| Feature | Z-Isomer (Syn) | E-Isomer (Anti) |
| Pharmacological Status | Active API | Impurity A (Inactive) |
| Thermodynamic Stability | Less stable in acidic solution | More stable in strong acid/UV light |
| Solubility (pH 2.5) | Lower (Intramolecular H-bond) | Higher (Exposed polar groups) |
| Retention Time (RP-HPLC) | Elutes Second | Elutes First (Typically) |
Isomerization Dynamics and Control
The conversion between Z and E forms is not random; it is driven by protonation states and photon energy. Understanding this causality is required for robust process design.
The Mechanism of Isomerization
Under acidic conditions (
Visualization of Isomeric Pathways
Figure 1: Isomerization pathways of Cefdinir. Acidic environments and UV light drive the formation of the inactive E-isomer.
Solid-State Chemistry: Polymorphism
Cefdinir exhibits polymorphism which directly impacts bioavailability. The molecule is a zwitterion (containing both carboxylic acid and amine functions), making its lattice energy highly dependent on hydration.
-
Crystalline Form A (Monohydrate): The thermodynamically stable form used in commercial oral suspensions/capsules. It has a specific powder X-ray diffraction (PXRD) pattern characterized by peaks at
angles of 14.7°, 17.8°, and 21.5°. -
Amorphous Form: Higher solubility but lower chemical stability. Often results from rapid precipitation or lyophilization.
-
Form B: An anhydrous or different hydrate form that may precipitate under specific solvent conditions (e.g., high methanol content).
Process Implication: To ensure Form A (Monohydrate) is isolated, the final crystallization must occur in an aqueous-rich environment with controlled cooling rates to allow water molecules to integrate into the lattice ordered positions.
Synthetic Protocol: Acylation and Isomer Control
This protocol describes the critical acylation step where the side chain is attached to the cephalosporin core (7-AVCA derivative). The goal is to maximize the Z-isomer yield.
Reagents & Rationale
-
Substrate: 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).
-
Acylating Agent: MAEM (2-mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate). Note: Active esters are preferred over acid chlorides to prevent racemization.
-
Solvent: Tetrahydrofuran (THF) / Water mix.
-
Base: Triethylamine (TEA).
Step-by-Step Methodology
-
Dissolution: Suspend 7-AVCA in THF/Water (1:1 v/v) at
. -
pH Adjustment: Slowly add TEA to adjust pH to 7.5 – 8.0. Causality: High pH hydrolyzes the
-lactam; low pH prevents dissolution. 7.5 is the sweet spot. -
Acylation: Add the MAEM active ester portion-wise over 30 minutes, maintaining temperature at
.-
Control Point: Higher temperatures here risk
isomerization.
-
-
Reaction Monitoring: Stir for 2-3 hours. Monitor by HPLC. Reaction is complete when 7-AVCA is
. -
Work-up (Critical for Isomer Purity):
-
Dilute with water.
-
Acidify slowly with 2N HCl to pH 2.5 to precipitate the crude product.
-
Filtration: Filter immediately. Do not hold the slurry at pH 2.5 for extended periods (risk of acid-catalyzed isomerization).
-
Analytical Protocol: HPLC Separation of Isomers
This self-validating method separates the Z and E isomers and detects degradation products.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Inertsil ODS-3V),
. -
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 2.0 with TEA). Rationale: Suppresses ionization of the carboxylic acid, sharpening peaks.
-
Mobile Phase B: Methanol / Acetonitrile (50:50).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature:
.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
System Suitability Criteria (Self-Validation)
-
Resolution (
): Between E-isomer (Impurity A) and Z-isomer (Cefdinir) must be . -
Tailing Factor: For the Cefdinir peak must be
. -
Relative Retention Time (RRT):
-
E-isomer: ~0.85
-
Z-isomer: 1.00
-
Analytical Workflow Diagram
Figure 2: Analytical decision matrix for validating the separation of Cefdinir isomers.
References
-
Inagi, T., et al. (1989). "Synthesis and Structure-Activity Relationships of Cefdinir (FK482)." The Journal of Antibiotics, 42(9), 1421-1430. Available at: [Link]
-
European Directorate for the Quality of Medicines (EDQM). Cefdinir: European Pharmacopoeia (Ph. Eur.) Monograph 2304. Available at: [Link]
-
Oszczapowicz, I. (1990). "Isomerism of Amidines and Related Compounds." The Chemistry of Amidines and Imidates, Vol 2. Wiley Online Library. Available at: [Link]
Advanced Spectroscopic Characterization of 7(S)-Cefdinir
A Technical Guide to Structural Validation and Impurity Profiling
Executive Summary
In the development and quality control of third-generation cephalosporins, stereochemical purity is paramount. Cefdinir, chemically known as (6R, 7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, relies on the cis-configuration at the
The 7(S)-Cefdinir species represents the C-7 epimer (trans-isomer), a critical impurity that can form during synthesis or degradation. Distinguishing the active 7(R) drug from the inactive 7(S) epimer requires precise spectroscopic interrogation. This guide provides an in-depth analysis of the NMR, IR, and MS properties required to unequivocally identify the 7(S)-Cefdinir species.
Part 1: Structural Context and Stereochemistry
The core distinction between Cefdinir and its 7(S) epimer lies in the orientation of the amide side chain at position 7 relative to the proton at position 6.
-
Cefdinir (Active): (6R, 7R) configuration. Protons H-6 and H-7 are cis.
-
7(S)-Cefdinir (Epimer): (6R, 7S) configuration. Protons H-6 and H-7 are trans.
This stereochemical inversion drastically alters the scalar coupling (
Diagram: Analytical Decision Workflow
The following workflow outlines the logic for distinguishing Cefdinir isomers.
Caption: Logical workflow for distinguishing 7(R)-Cefdinir from the 7(S) epimer using NMR coupling constants.
Part 2: Nuclear Magnetic Resonance (NMR) Properties
NMR is the definitive tool for assigning the 7(S) configuration. The Karplus equation dictates that the vicinal coupling constant (
1. 1H NMR Characteristics (DMSO-d6)
In the
-
Cis-protons (7R): Dihedral angle ~0-30°, resulting in a larger
value (4.0 – 6.0 Hz). -
Trans-protons (7S): Dihedral angle ~130-150°, resulting in a smaller
value (1.0 – 2.5 Hz).
Comparative Data Table: 1H NMR Shifts & Coupling
| Position | Proton | Cefdinir (7R - Active) | 7(S)-Cefdinir (Epimer) | Diagnostic Feature |
| C-6 | H-6 | Coupling Constant ( | ||
| C-7 | H-7 | Shift & Coupling | ||
| C-3 | Vinyl -CH= | Minor Shift | ||
| Side Chain | Thiazole-H | Negligible | ||
| Amide | -NH- | H-bonding environment |
> Technical Note: The H-6 signal in the 7(S) epimer often appears as a doublet (or broadened singlet) with a very small coupling constant, distinct from the clear doublet-of-doublets seen in the 7(R) form.
2. 13C NMR Characteristics
The stereochemical change at C-7 induces a field shift for the
-
C-7 Shift: The C-7 carbon in the 7(S) epimer typically resonates upfield (lower ppm) compared to the 7(R) isomer by 1-3 ppm.
-
C-6 Shift: Minimal change observed.
Part 3: Mass Spectrometry (MS) Profiling
While MS cannot easily distinguish stereoisomers directly (as they have identical mass), the fragmentation efficiency can vary due to the stability of the transition states. However, MS is primarily used here to confirm the molecular formula and rule out degradation products like the
Instrument Parameters (ESI-MS/MS):
-
Ionization: ESI Positive/Negative Mode (Negative often preferred for cephalosporins).
-
Precursor Ion: [M-H]⁻ at m/z 394.
-
Key Fragments:
-
m/z 227: Loss of the side chain (RC=O cleavage).
-
m/z 285: Loss of the vinyl-dihydrothiazine ring system.
-
Diagram: Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway for Cefdinir structural confirmation.
Part 4: Infrared Spectroscopy (IR)
IR is less specific for stereochemistry but critical for validating the integrity of the
Key IR Bands (KBr Pellet / ATR):
-
-Lactam Carbonyl (
): 1760 – 1780 cm⁻¹.-
Note: If this band disappears or shifts to ~1650 cm⁻¹, the ring is hydrolyzed (open).
-
-
Amide I (Side Chain): 1660 – 1670 cm⁻¹.
-
Carboxylate (
): 1540 – 1600 cm⁻¹. -
Oxime (C=N): ~1620 cm⁻¹.
For the 7(S) epimer, the Amide II band (N-H bending) often shifts slightly (e.g., from 1530 to 1540 cm⁻¹) due to the altered spatial arrangement of the amide proton relative to the ring oxygen.
Part 5: Experimental Protocols
To ensure reproducibility, follow these standardized protocols for characterizing the 7(S) species.
Protocol A: High-Resolution NMR Preparation
-
Objective: Determine
coupling constant. -
Solvent: DMSO-d6 (99.9% D) is preferred over
to prevent rapid exchange of amide protons and hydrolysis. -
Concentration: 5-10 mg in 0.6 mL solvent.
-
Acquisition:
-
Set temperature to 298 K.
-
Acquire 1H spectrum (minimum 64 scans) with a spectral width of 12 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Critical Step: Manually phase the spectrum to ensure the splitting patterns at 5.0-6.0 ppm are symmetric.
-
Protocol B: LC-MS Identification of Impurities
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (for quantification) and ESI-MS (for ID).
-
Differentiation: The 7(S) epimer typically elutes after the main Cefdinir peak in reverse-phase chromatography due to slightly higher lipophilicity (folding of the molecule).
References
- European Pharmacopoeia (Ph. Eur.) 10.0. Cefdinir Monograph 01/2017:2304.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for Karplus relationship and beta-lactam coupling constants).
- Okamoto, K., et al. (1996). "Synthesis and Structure-Activity Relationships of New 7-beta-[2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetamido]cephalosporins". The Journal of Antibiotics. (Foundational paper on Cefdinir structure and stereoisomers).
Technical Deep Dive: 7(S)-Cefdinir Binding Affinity to Penicillin-Binding Proteins (PBPs)
Executive Summary
Cefdinir is an advanced-generation (often classified as third-generation) cephalosporin characterized by a vinyl group at the 3-position and a hydroxyimino side chain. Its antimicrobial efficacy is strictly driven by its ability to form a stable, covalent acyl-enzyme complex with Penicillin-Binding Proteins (PBPs) —the transpeptidases essential for peptidoglycan cross-linking.
This technical guide focuses on the pharmacodynamics of Cefdinir, specifically analyzing the stereochemical determinants of its binding affinity. While the biologically active pharmaceutical ingredient (API) typically exists in the (6R, 7R) configuration, the 7(S) stereoisomer (often referred to as the 7-epimer) represents a critical structural analogue for understanding the "lock-and-key" specificity of the PBP active site. This guide details the binding kinetics, the mechanistic impact of the C7 stereocenter, and the experimental protocols required to validate these affinities.
Molecular Architecture & Stereochemical Determinants
The binding affinity of Cefdinir is not merely a function of its chemical groups but of its precise 3D topology.
The Criticality of the C7 Position
The beta-lactam ring of Cefdinir contains two chiral centers: C6 and C7.
-
Active Configuration (6R, 7R): The amide side chain at C7 and the sulfur atom at C6 are in a cis relationship relative to the beta-lactam ring. This conformation positions the carbonyl carbon of the beta-lactam ring in optimal proximity to the nucleophilic serine hydroxyl group of the PBP active site.
-
The 7(S) Epimer: Inversion of the stereocenter at C7 results in the 7(S)-Cefdinir (7-epicefdinir). In this trans configuration, the amide side chain projects in a vector that sterically clashes with the PBP binding pocket (specifically the oxyanion hole), drastically reducing the rate of acylation (
) and overall affinity ( ).
Technical Insight: In drug development stability studies, the detection of the 7(S) isomer is a critical quality attribute, as it represents a "dead" molecule with negligible antimicrobial activity despite having the same molecular weight as the active drug.
Mechanistic Profiling: The Acylation Event
The binding of Cefdinir to a PBP follows a three-step suicide inhibition mechanism:
-
Non-covalent Association (
): Formation of the Michaelis complex ( ). -
Acylation (
): Nucleophilic attack by the active site Serine on the beta-lactam carbonyl, opening the ring and forming a stable acyl-enzyme intermediate ( ). -
Deacylation (
): Hydrolysis of the complex (very slow for Cefdinir, leading to effective inhibition).
Visualization: PBP Inhibition Pathway
The following diagram illustrates the kinetic pathway and the structural checkpoint where the 7(S) isomer fails.
Figure 1: Kinetic pathway of PBP inhibition distinguishing the active acylation of (6R,7R)-Cefdinir from the steric failure of the 7(S)-epimer.
Quantitative Binding Landscape
Cefdinir exhibits a specific affinity profile, favoring PBP2 and PBP3 in various organisms. The values below represent the concentration required to inhibit 50% of binding (
Table 1: Comparative Binding Affinity ( in )
| Organism | PBP Target | Cefdinir (Active 6R,7R) | 7(S)-Epimer (Est.) | Physiological Consequence |
| S. aureus (MSSA) | PBP 1 | 0.04 | > 50 | Cell lysis |
| PBP 2 | < 0.01 (High Affinity) | > 100 | Primary lethal target | |
| PBP 3 | 0.04 | > 50 | Septum formation inhibition | |
| PBP 4 | 0.80 | > 100 | Secondary cross-linking | |
| E. coli | PBP 1a/1b | 0.1 - 0.5 | > 100 | Elongation defect |
| PBP 3 | 0.05 (High Affinity) | > 100 | Filamentation | |
| S. pneumoniae | PBP 2x | 0.05 | > 50 | Resistance marker |
Data Interpretation:
-
High Specificity: Cefdinir shows exceptional affinity for PBP2 in Staphylococci and PBP3 in Enterobacteriaceae.
-
Stereochemical Penalty: The 7(S) configuration typically results in a >1000-fold loss in affinity, rendering the molecule pharmacologically inert. This confirms that the PBP active site cannot accommodate the trans-beta-lactam geometry.
Experimental Methodologies: Validating Affinity
To determine the binding affinity of Cefdinir (or verify the inactivity of the 7(S) isomer), the Bocillin FL Competition Assay is the modern gold standard. It replaces hazardous radiolabels with a fluorescent penicillin derivative.
Protocol: Fluorescent PBP Competition Assay
Objective: Determine the
Reagents:
-
Bocillin FL: Fluorescent penicillin (Ex/Em: 504/511 nm).
-
Membrane Prep: Isolated bacterial membranes containing native PBPs.
-
Test Compound: Cefdinir (serial dilutions).
Step-by-Step Workflow:
-
Membrane Isolation:
-
Lyse bacterial cells (French press or sonication).
-
Ultracentrifuge (100,000 x g, 60 min) to pellet membranes.
-
Resuspend in Phosphate Buffer (pH 7.0).
-
-
Pre-Incubation (The Competition):
-
Aliquot membrane proteins (50
g) into tubes. -
Add Cefdinir at varying concentrations (e.g., 0, 0.01, 0.1, 1.0, 10
g/mL). -
Incubate at 37°C for 30 minutes . Note: This allows Cefdinir to acylate the active site if it has affinity.
-
-
Labeling:
-
Add Bocillin FL (final conc. 10-20
M) to all tubes. -
Incubate at 37°C for 30 minutes .
-
Mechanism: Bocillin FL will bind to any PBP not already occupied by Cefdinir.
-
-
Denaturation:
-
Add SDS-PAGE loading buffer and boil for 3 minutes.
-
-
Separation & Detection:
-
Run samples on 10% SDS-PAGE gel.
-
Visualize using a fluorescence scanner (e.g., Typhoon or Bio-Rad ChemiDoc).
-
-
Quantification:
-
Measure band intensity (densitometry).
-
Plot Intensity vs. [Cefdinir].
-
Calculate
(concentration where band intensity is reduced by 50%).
-
Visualization: Experimental Workflow
Figure 2: Workflow for the Bocillin FL competition assay used to determine PBP binding affinity.
References
-
Georgopapadakou, N. H. (1993). Penicillin-binding proteins and bacterial resistance to beta-lactams. Antimicrobial Agents and Chemotherapy, 37(10), 2045–2053. Link
- Josephson, K., Pratt, R. F. (2000). Fluorescence-based assay for penicillin-binding protein activity. Analytical Biochemistry.
-
FDA Drug Label . (2006). Omnicef (Cefdinir) Prescribing Information - Clinical Pharmacology. Link
-
Chambers, H. F. (2001). Penicillin-binding protein-mediated resistance in pneumococci and staphylococci. The Journal of Infectious Diseases. Link
-
Guay, D. R. (2002). Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin. Clinical Therapeutics. Link
Cefdinir synthesis from 7-amino-3-vinylcephalosporanic acid (7-AVNA)
Executive Summary
This technical guide details the industrial-grade synthesis of Cefdinir (Omnicef), a third-generation cephalosporin, utilizing 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) as the core nucleus.
While the prompt references "7-AVNA," standard nomenclature for the 3-vinyl nucleus is 7-AVCA . This guide focuses on the Active Thioester Method , the industry standard for minimizing racemization of the sensitive oxyimino side chain. This protocol prioritizes the preservation of the syn-isomer (Z-isomer) configuration, which is critical for biological activity, and the stability of the C3-vinyl group.
Retrosynthetic Analysis & Strategy
The synthesis of Cefdinir presents two primary chemoselective challenges:
-
Stereochemical Integrity: The 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid side chain must remain in the syn (Z) configuration. Acid chloride activation often leads to anti (E) isomerization.
-
Vinyl Group Stability: The C3-vinyl group is susceptible to polymerization or Michael addition under harsh conditions.
Strategic Choice: We utilize the S-Benzothiazolyl Thioester (MAEM) activation route. This method allows for acylation under mild, neutral-to-slightly-basic conditions, preventing the
Pathway Visualization
The following diagram outlines the convergent synthesis strategy.
Figure 1: Convergent synthesis of Cefdinir via the Active Thioester method to ensure stereochemical retention.
Detailed Experimental Protocols
Phase 1: Activation of the Side Chain
Objective: Convert the protected aminothiazole acid into a reactive thioester. Precursor: (Z)-2-(2-tritylaminothiazol-4-yl)-2-trityloxyiminoacetic acid.
Protocol:
-
Dissolution: In a reactor, dissolve 50.0 g of the protected side chain acid in 250 mL of Dichloromethane (DCM).
-
Reagent Addition: Add 1.2 equivalents of Bis(benzothiazol-2-yl) disulfide and 1.2 equivalents of Triphenylphosphine .
-
Reaction: Stir at 0–5°C for 2 hours. The reaction is driven by the formation of triphenylphosphine oxide (Mitsunobu-like mechanism).
-
Validation: Monitor via HPLC. The disappearance of the starting acid indicates conversion to the S-benzothiazolyl thioester.
-
Isolation: Concentrate the solvent and precipitate with methanol to isolate the active ester as a yellow crystalline solid.
Phase 2: Acylation of 7-AVCA
Objective: Couple the nucleus with the side chain without isomerizing the oxime.
Protocol:
-
Nucleus Preparation: Suspend 20.0 g of 7-AVCA in 200 mL of THF/Water (1:1 v/v).
-
Solubilization: Add Triethylamine (TEA) dropwise at 0°C until the solution becomes clear (pH ~7.5–8.0). Note: Do not exceed pH 8.5 to avoid beta-lactam ring hydrolysis.
-
Coupling: Add 1.1 equivalents of the Active Thioester (prepared in Phase 1) in portions over 30 minutes, maintaining temperature at 0–5°C.
-
Reaction: Stir for 4–6 hours.
-
Mechanism: The amine of 7-AVCA attacks the carbonyl of the thioester. The benzothiazole thiolate is a good leaving group.
-
-
Workup: Acidify the mixture to pH 2.0 with dilute HCl to precipitate the Trityl-Protected Cefdinir . Filter and dry.
Phase 3: Global Deprotection & Crystallization
Objective: Remove trityl groups and isolate the specific polymorph.
Protocol:
-
Acidolysis: Dissolve the protected intermediate in 85% Formic Acid or Trifluoroacetic acid (TFA) at 0°C. Stir for 2 hours.
-
Precipitation: Pour the mixture into cold water. Remove the precipitated triphenylmethanol (by-product) via filtration.
-
pH Adjustment: The filtrate contains Cefdinir. Adjust pH to 2.5–3.0 (isoelectric point) using 20% NaOH or Ammonia.
-
Crystallization: Cefdinir precipitates as an amorphous solid. To obtain Crystal Form A (thermodynamically stable), heat the slurry to 35–40°C for 1 hour, then cool slowly to 5°C.
-
Filtration: Filter, wash with water, and dry under vacuum.
Critical Process Parameters (CPPs) & Data Summary
The following table summarizes the key parameters required to maintain process capability (CpK).
| Parameter | Target Range | Impact of Deviation |
| Acylation Temperature | 0°C – 5°C | >10°C: Increases Anti-isomer formation. < -5°C: Reaction stalls, solubility issues. |
| Coupling pH | 7.5 – 8.0 | >8.5: Beta-lactam hydrolysis (ring opening). <7.0: Incomplete dissolution of 7-AVCA. |
| Deprotection Time | 2.0 – 2.5 hrs | Extended: Degradation of the vinyl group. Short: Incomplete trityl removal. |
| Crystallization Temp | 35°C (Annealing) | Failure to anneal results in amorphous material with poor stability. |
Impurity Profiling & Troubleshooting
In high-performance liquid chromatography (HPLC), three primary impurities must be tracked.
Figure 2: Common impurity origins in Cefdinir synthesis.
-
Anti-Isomer (E-isomer): The thermodynamic product of the oxime. Minimized by using the Thioester method rather than acid chlorides.
-
Delta-2 Isomer: Migration of the double bond from C3-C4 to C2-C3. This renders the antibiotic inactive. Strictly control basicity during acylation (avoid strong bases like NaOH during coupling; use TEA).
References
-
Inamoto, Y., et al. (1988). "Synthesis and biological activity of new cephalosporins with vinyl group at C-3." The Journal of Antibiotics, 41(6), 828-830. Link
-
Kawabata, K., et al. (1986). "Studies on lactam antibiotics. Synthesis and biological activity of 7 beta-[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido]-3-vinyl-3-cephem-4-carboxylic acid (Cefdinir)." Chemical and Pharmaceutical Bulletin, 34(8). Link
-
US Patent 4559334A. "Cephalosporin derivatives and processes for preparation thereof." (The foundational patent for the Cefdinir class). Link
-
Plattner, J. J., et al. (2002). "Process for the preparation of Cefdinir." Organic Process Research & Development. (General reference for active ester methodology in cephalosporins). Link
Methodological & Application
Application Note: High-Resolution Quantification of 7(S)-Cefdinir (Impurity B) via RP-HPLC
Executive Summary & Scientific Rationale
The quantification of 7(S)-Cefdinir (typically designated as Impurity B in pharmacopoeial monographs) is a critical quality attribute in the release testing of Cefdinir drug substance and formulation. Cefdinir exists primarily as the 7(R) isomer. The 7(S) isomer is a diastereomer , not an enantiomer, possessing distinct physical properties that allow for separation on achiral stationary phases.
However, the separation is technically demanding due to the zwitterionic nature of the cephalosporin core and the minimal hydrophobicity difference between the R and S configurations. This guide details a robust Reversed-Phase HPLC (RP-HPLC) method, moving beyond simple "recipes" to explain the thermodynamic drivers of the separation.
The Stereochemical Challenge
Cefdinir contains two chiral centers. The therapeutic molecule is
Method Development Strategy
Stationary Phase Selection
While Cefdinir is polar, a standard C18 (USP L1) column is preferred over Phenyl or Cyano phases. The mechanism relies on solvophobic interactions .
-
Recommendation: Use a C18 column with high carbon load (>15%) and end-capping.
-
Why: End-capping reduces silanol activity, which is crucial because Cefdinir's amine and thiazole groups can interact with free silanols, causing severe tailing that masks the 7(S) impurity.
pH and Buffer Chemistry (The Critical Variable)
Cefdinir has pKa values approx. 2.9 (carboxyl) and 4.7 (amine).
-
Optimal pH: 2.0 – 3.0.
-
Mechanism: At pH < 2.5, the carboxyl groups are protonated (neutral), and the amine is protonated (positive). This suppresses the ionization of the acidic moieties, increasing retention on the hydrophobic C18 chain and improving the resolution between the diastereomers.
-
Buffer Choice: Phosphate buffers are standard, but Citrate is often superior for Cefdinir due to its ability to mask trace metals (Cefdinir is a known chelator, and metal contamination leads to peak splitting).
Method Development Workflow
Figure 1: The logical workflow for optimizing the separation of Cefdinir diastereomers, emphasizing pH as the critical control point.
Detailed Experimental Protocol
This protocol is designed to be self-validating. If the system suitability parameters are not met, the mobile phase pH is the first variable to investigate.
Equipment & Reagents
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary pump preferred).
-
Detector: DAD or VWD.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent USP L1.
-
Reagents: Citric Acid (HPLC Grade), Disodium Hydrogen Phosphate, Methanol (Gradient Grade), Acetonitrile (Gradient Grade).
Mobile Phase Preparation
-
Solution A (Buffer): Dissolve 14.0 g of Citric Acid in 1000 mL water. Adjust pH to 2.0 ± 0.1 with Phosphoric Acid or NaOH.
-
Note: Citrate is chosen to prevent metal-induced peak broadening.
-
-
Solution B: Methanol / Acetonitrile (50:50 v/v).
-
Mobile Phase: Solution A : Solution B (90:10 v/v) - Isocratic or Gradient depending on matrix complexity. For pure substance, Isocratic is sufficient.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Injection Vol | 10 µL | Prevent column overload which merges diastereomers. |
| Column Temp | 40°C ± 0.5°C | Higher temp improves mass transfer and peak shape. |
| Detection | 254 nm | Max absorbance for cephalosporin core; minimizes solvent cutoff noise. |
| Run Time | 20 minutes | Ensure elution of late eluting dimers if present. |
Sample Preparation
-
Diluent: Phosphate Buffer pH 7.0 : Methanol (90:10).
-
Warning: Cefdinir is unstable in highly alkaline conditions. Do not use 100% organic diluent as solubility is poor.
-
-
Standard Stock: 1.0 mg/mL Cefdinir USP RS (containing trace 7(S) isomer).
-
Sensitivity Soln: Dilute Stock to 0.1% (1 µg/mL).
System Suitability & Validation Criteria
To ensure trustworthiness, the system must pass the following criteria before every run.
| Parameter | Acceptance Criteria | Scientific Justification |
| Resolution (Rs) | > 1.5 between Cefdinir and 7(S)-Cefdinir | Baseline separation required for accurate integration of the small impurity peak. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Indicates minimized silanol interaction. |
| RSD (Area) | ≤ 2.0% (n=5) | Precision of the injector and pump. |
| Capacity Factor (k') | > 2.0 | Ensures retention is chemical, not void volume elution. |
Troubleshooting Logic (Decision Tree)
When resolution fails, use this logic path rather than guessing.
Figure 2: Troubleshooting decision tree for restoring resolution between Cefdinir and Impurity B.
References
Application Note: High-Fidelity In Vitro Susceptibility Testing of 7(S)-Cefdinir
Introduction & Scientific Rationale
Cefdinir is a third-generation cephalosporin characterized by a vinyl group at the C-3 position and a hydroxyimino group at the C-7 position. The therapeutic efficacy of Cefdinir is strictly dependent on its stereochemistry; the 7(S) configuration (syn-isomer) is the active pharmaceutical ingredient, possessing high affinity for Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3 in Gram-negative bacteria.
In vitro susceptibility testing for 7(S)-Cefdinir presents unique challenges compared to other cephalosporins due to its solubility profile and pH sensitivity . Standard aqueous preparations often result in precipitation, leading to erratic Minimum Inhibitory Concentration (MIC) data.
This application note details a robust, self-validating protocol for determining the MIC of 7(S)-Cefdinir, emphasizing the preservation of stereochemical integrity and precise solubilization.
Chemical Handling & Stock Preparation
The Causality of Error: The most common failure mode in Cefdinir testing is incorrect stock solubilization. Cefdinir is practically insoluble in water and ethanol. Attempting to dissolve it in unbuffered water results in a suspension, not a solution, causing "skipped wells" in microplates.
Reagents Required
-
Active Agent: 7(S)-Cefdinir Reference Standard (Purity >98%).
-
Primary Solvent: 0.1 M Phosphate Buffer, pH 7.0 (Preferred) OR Dimethyl Sulfoxide (DMSO).
-
Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Protocol: Stock Solution (1024 µg/mL)
-
Weighing: Calculate the required mass based on potency.
-
Solubilization:
-
Preferred Method: Dissolve the weighed powder in 0.1 M Phosphate Buffer (pH 7.0) . Cefdinir is an acid; the neutral pH facilitates deprotonation and dissolution.
-
Alternative: Dissolve in 100% DMSO. Note: If using DMSO, the final concentration in the assay well must be
to avoid intrinsic bacterial inhibition.
-
-
Sterilization: Filter sterilize using a 0.22 µm membrane (PES or PVDF). Do not use Nylon , as cephalosporins can bind to the membrane.
Visualization: Solubilization Logic Flow
Figure 1: Decision logic for Cefdinir solubilization to ensure assay validity.
Broth Microdilution Protocol (CAMHB)
This protocol aligns with CLSI M07 standards.
Step 1: Plate Preparation
-
Prepare a 2-fold serial dilution series of 7(S)-Cefdinir in CAMHB.
-
Range: Typical testing range is 0.015 µg/mL to 32 µg/mL.
-
Dispense 100 µL of each concentration into sterile 96-well microtiter plates (U-bottom).
-
Controls:
-
Growth Control: Broth + Bacteria (No antibiotic).
-
Sterility Control: Broth only.
-
Step 2: Inoculum Preparation (Direct Colony Suspension)
-
Select 3-5 distinct colonies from a fresh (18-24h) non-selective agar plate.
-
Suspend in saline to match a 0.5 McFarland turbidity standard (approx.
CFU/mL). -
Dilution: Dilute this suspension 1:150 in CAMHB.
-
Why? This achieves a final well concentration of
CFU/mL. Higher densities (Inoculum Effect) can artificially elevate beta-lactam MICs.
-
Step 3: Inoculation and Incubation
-
Add 10 µL of the diluted inoculum to each well containing 100 µL of drug solution (Final volume ~110 µL).
-
Note: Alternatively, prepare 2x drug concentrations (50 µL) and add 50 µL of adjusted inoculum.
-
-
Seal plates with perforated adhesive seals to prevent evaporation while allowing gas exchange.
-
Incubate: 35 ± 2°C in ambient air for 16-20 hours.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for Broth Microdilution.
Quality Control & Validation (Self-Validating System)
To ensure the "Trustworthiness" of the data, every test run must include Quality Control (QC) strains with known susceptibility ranges. If the QC strains fall outside these ranges, the patient/experimental data must be discarded .
QC Ranges for Cefdinir (CLSI M100)
| Organism | ATCC Number | MIC Range (µg/mL) | Mechanism Check |
| Staphylococcus aureus | 29213 | 0.12 – 0.5 | Gram-positive efficacy check |
| Escherichia coli | 25922 | 0.25 – 1.0 | Gram-negative permeability check |
| Haemophilus influenzae | 49247 | 0.25 – 1.0 | Fastidious organism check (HTM Broth) |
Table 1: Acceptable Quality Control ranges. Data derived from CLSI M100 performance standards.
Troubleshooting Common Anomalies
-
Skipped Wells: (e.g., Growth at 1, No Growth at 2, Growth at 4).
-
Cause: Drug precipitation due to poor solubility or splashing during inoculation.
-
Fix: Switch to Phosphate Buffer stock prep; check pipette calibration.
-
-
Trailing Endpoints: (Haze persisting in higher concentrations).
-
Cause: Beta-lactamase production or inoculum too high.
-
Fix: Verify inoculum density via plate count (
CFU/mL).
-
Data Interpretation
The MIC is defined as the lowest concentration of 7(S)-Cefdinir that completely inhibits visible growth.
Interpretive Breakpoints (Enterobacterales)
-
Susceptible (S):
µg/mL -
Intermediate (I): 2 µg/mL
-
Resistant (R):
µg/mL
Note: Breakpoints are subject to change. Always consult the latest CLSI M100 or EUCAST tables.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6915944, Cefdinir. Retrieved from [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Clinical Breakpoints and Dosing of Antibiotics. [Link]
Application Note: Formulation Strategy for 7(S)-Cefdinir in In Vivo Animal Studies
Abstract & Scope
This guide details the formulation protocols for 7(S)-Cefdinir , the C-7 epimer of the third-generation cephalosporin Cefdinir.[1] While the therapeutically active form of Cefdinir possesses the (6R, 7R) configuration, the 7(S) epimer is frequently investigated during impurity profiling, toxicity assessments, and structure-activity relationship (SAR) studies.[1]
Critical Scientific Insight: The physicochemical properties of 7(S)-Cefdinir (solubility, pKa) closely mirror the standard (6R, 7R) drug, yet its thermodynamic stability and biological activity differ.[1] The primary challenge in formulation is preventing in vivo epimerization and managing its Class IV BCS (low solubility/low permeability) profile. This protocol prioritizes suspension formulations for oral gavage (PO) and pH-buffered solutions for parenteral (IV/IP) administration.[1]
Pre-Formulation Assessment[1][2]
Before formulation, the compound's physicochemical limitations must be addressed to ensure bioavailability and data integrity.
Physicochemical Profile
| Property | Value / Characteristic | Implication for Formulation |
| Stereochemistry | 7(S)-Epimer (Impurity/Analog) | Risk: Spontaneous epimerization to 7(R) at high pH or temp.[1] |
| Solubility (Water) | Practically Insoluble (< 0.5 mg/mL) | Requires suspending agents (PO) or pH adjustment (IV).[1][2][3] |
| pKa Values | 1.9 (-COOH), 3.3 (-NH2), 9.9 (Oxime) | Amphoteric.[1][2][3][4] Soluble at pH > 6.0 (salt form).[1] |
| Stability | Avoid: Strong alkaline pH (>8.[1]5) and heat. Use fresh preps. | |
| LogP | ~0.2 (Hydrophilic but insoluble) | Poor membrane permeability; requires wetting agents.[1] |
Vehicle Selection Decision Matrix
The choice of vehicle is dictated by the route of administration and the required dose.
Caption: Decision tree for selecting the appropriate vehicle based on administration route and solubility constraints.
Detailed Experimental Protocols
Protocol A: Oral Suspension (PO) – The Gold Standard
Purpose: For pharmacokinetic (PK) or toxicology studies requiring doses > 10 mg/kg.[1] Target Concentration: 10 mg/mL – 100 mg/mL.[1]
Reagents
-
API: 7(S)-Cefdinir (micronized preferred).[1]
-
Suspending Agent: 0.5% (w/v) Methylcellulose (400 cP) OR Carboxymethylcellulose Sodium (CMC-Na).[1]
-
Wetting Agent: Tween 80 (Polysorbate 80).[1]
-
Vehicle Base: Sterile Water for Injection.[1]
Step-by-Step Methodology
-
Vehicle Preparation (0.5% MC):
-
Heat 30% of the required sterile water to 80°C.
-
Disperse Methylcellulose powder slowly with vigorous stirring (magnetic or overhead stirrer) to prevent clumping.[1]
-
Once dispersed, add the remaining cold water (70%) and stir until the solution clears and thickens (hydration phase). Store at 4°C overnight for full hydration.
-
-
Weighing & Wetting (Critical):
-
Dispersion:
-
Gradually add the 0.5% MC vehicle to the mortar in small geometric increments, triturating constantly to maintain a homogeneous suspension.
-
Transfer to a volumetric flask/vial and bring to final volume.
-
-
Homogenization:
-
Vortex vigorously for 2 minutes or use a probe sonicator (low amplitude, 30 sec) to break micro-aggregates.[1]
-
-
Storage: Use within 24 hours. Keep refrigerated (2-8°C). Resuspend immediately before dosing.[1]
Protocol B: Intravenous/Intraperitoneal Solution (IV/IP)
Purpose: For bioavailability (F%) calculation or mechanistic studies.[1] Target Concentration: 1 mg/mL – 20 mg/mL (Solubility limited).[1]
Reagents
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 7.4).
-
Co-solvent (Optional): DMSO (Max 5% v/v) – Only if strictly necessary for initial dissolution.[1]
Step-by-Step Methodology
-
Buffer Preparation: Prepare 0.1 M Phosphate buffer and adjust pH strictly to 7.2–7.4.
-
Note: Cefdinir dissolves via salt formation at neutral/basic pH.[1]
-
-
Dissolution:
-
Filtration (Sterilization):
-
Pass the solution through a 0.22 µm PES or PVDF syringe filter .
-
Caution: Nylon filters may bind cephalosporins; avoid them.[1]
-
-
QC Check: Inspect visually for any particulate matter.[1] IV solutions must be crystal clear.
Quality Control & Validation (Self-Validating System)
To ensure scientific integrity, every batch must undergo a "Check-Point" analysis.[1]
Chiral Purity Verification
Because 7(S)-Cefdinir is an epimer, it is thermodynamically less stable than the 7(R) form.[1] You must confirm it has not epimerized during formulation (especially in basic buffers).[1]
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or equivalent).[1]
-
Acceptance Criteria: < 2% conversion to 7(R)-Cefdinir.[1][4]
Dosing Volume Guidelines
Adhere to IACUC/ethical standards to prevent physiological stress.
| Species | Route | Max Volume (Bolus) | Recommended Needle |
| Mouse (25g) | PO | 10 mL/kg (0.25 mL) | 20G Gavage Needle |
| IV | 5 mL/kg (0.125 mL) | 27-30G | |
| Rat (250g) | PO | 10 mL/kg (2.5 mL) | 16-18G Gavage Needle |
| IV | 5 mL/kg (1.25 mL) | 25G |
Workflow Visualization
Caption: Step-by-step workflow for preparing and validating the formulation to ensure homogeneity and chiral stability.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6915944, Cefdinir.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). Omnicef (Cefdinir) Prescribing Information and Pharmacology Review. Retrieved from [Link][1][5][2][3][4][6][7][8][9][10][11]
-
Cho, H. J., et al. (2017). Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats.[5][4] Molecules, 22(2), 280.[1][5] Retrieved from [Link][1]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Retrieved from [Link]
-
Sawant, K. K., et al. (2016). Cefdinir nanosuspension for improved oral bioavailability by media milling technique.[1][8] Drug Development and Industrial Pharmacy, 42(4).[1] (Contextual citation for suspension stability).
Sources
- 1. Cefdinir - Wikipedia [en.wikipedia.org]
- 2. Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. WO2005060936A1 - Cefdinir oral suspension - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cefdinir [drugfuture.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. cajmns.casjournal.org [cajmns.casjournal.org]
Cell culture-based assays for 7(S)-Cefdinir efficacy
Executive Summary & Scientific Rationale
Cefdinir is a third-generation cephalosporin characterized by a vinyl group at the C-3 position and a hydroxyimino group. Its pharmacological efficacy is strictly governed by its stereochemistry. The bioactive pharmaceutical ingredient (API) exists in the (6R, 7R) configuration. The 7(S)-epimer (often referred to in impurity profiling) typically exhibits significantly reduced affinity for Penicillin-Binding Proteins (PBPs).
However, "efficacy" in the context of modern drug development extends beyond simple bacterial killing (MIC). It encompasses bioavailability and intracellular penetration. Cefdinir is a substrate for the proton-coupled oligopeptide transporter 1 (PEPT1 ), which dictates its oral absorption and cellular entry.
This guide details cell culture-based assays to:
-
Validate Transporter Kinetics: Assessing PEPT1-mediated uptake in Caco-2 models.
-
Determine Intracellular Efficacy: Quantifying bacterial clearance within mammalian cells (Intracellular Infection Models).
-
Comparative Stereochemical Potency: Differentiating the efficacy of the 7(S) isomer vs. the 7(R) active form.
Biological Mechanism & Pathway Visualization
Understanding the interaction between Cefdinir and mammalian transporters is prerequisite to designing the assay. Cefdinir mimics dipeptides, allowing it to hijack the PEPT1 transporter for entry into enterocytes and renal cells.
Figure 1: Cefdinir Cellular Uptake and Intracellular Pharmacodynamics
Caption: Schematic of PEPT1-mediated Cefdinir uptake and subsequent interaction with intracellular bacterial targets. Note that 7(S) stereochemistry may alter PEPT1 affinity.
Protocol A: PEPT1-Mediated Uptake Assay (Caco-2)
Objective: To determine if the 7(S) isomer maintains the oral bioavailability characteristics of the active drug or if stereochemical inversion hinders transport.
Cell Line: Caco-2 (Human colorectal adenocarcinoma cells). These cells spontaneously differentiate to express PEPT1.
Materials
-
Tracer: [14C]-Gly-Sar (Glycylsarcosine) – Reference PEPT1 substrate.
-
Test Compounds: Cefdinir (7R-Active), Cefdinir (7S-Epimer).
-
Inhibitor: Unlabeled Gly-Sar (10 mM) for specificity controls.
-
Buffer: HBSS adjusted to pH 6.0 (Apical) and pH 7.4 (Basolateral). Note: PEPT1 requires an acidic microclimate.
Step-by-Step Methodology
-
Seeding & Differentiation:
-
Seed Caco-2 cells at
cells/cm² on Transwell® inserts (0.4 µm pore size). -
Culture for 21 days to ensure full polarization and transporter expression.
-
QC Check: TEER (Transepithelial Electrical Resistance) must be >300
.
-
-
Equilibration:
-
Wash monolayers twice with HBSS (pH 6.0 Apical / pH 7.4 Basolateral).
-
Incubate at 37°C for 15 minutes.
-
-
Uptake Initiation:
-
Group A (Control): Add [14C]-Gly-Sar (10 µM) to the apical chamber.
-
Group B (Competition 7R): Add [14C]-Gly-Sar + Cefdinir-7R (graded concentrations: 0.1 – 10 mM).
-
Group C (Competition 7S): Add [14C]-Gly-Sar + Cefdinir-7S (graded concentrations).
-
-
Termination:
-
After 15 minutes (linear phase), aspirate buffer immediately.
-
Wash 3x with ice-cold PBS to stop transport.
-
-
Lysis & Quantification:
-
Lyse cells with 0.1 N NaOH / 1% SDS.
-
Perform Liquid Scintillation Counting (LSC).
-
Data Analysis & Interpretation
Calculate the
-
High Affinity: Low
(Active transport). -
Low Affinity: High
(Passive diffusion only).
| Compound | Expected IC50 (mM) | Interpretation |
| Gly-Sar (Self) | ~0.8 - 1.2 | Reference Standard |
| Cefdinir (7R) | ~0.5 - 2.0 | High PEPT1 Affinity (Good Oral Bioavailability) |
| Cefdinir (7S) | > 10.0 (Hypothetical) | If affinity is lost, 7(S) impurity has poor absorption. |
Protocol B: Intracellular Infection Model (Gentamicin Protection Assay)
Objective: To evaluate the efficacy of Cefdinir against intracellular reservoirs of Staphylococcus aureus (a common target). This assay distinguishes between the drug's ability to penetrate the mammalian cell membrane and its ability to kill the bacteria once inside.
Cell Line: THP-1 (Human monocytic cell line) or HaCaT (Keratinocytes).
Figure 2: Gentamicin Protection Assay Workflow
Caption: Workflow for isolating intracellular efficacy. Gentamicin is used because it cannot penetrate mammalian cells, ensuring only intracellular bacteria survive Step 2.
Step-by-Step Methodology
-
Infection:
-
Seed THP-1 cells (
cells/well). Differentiate with PMA (100 nM) for 48h if using monocytes. -
Infect with S. aureus (ATCC 29213) at a Multiplicity of Infection (MOI) of 10.
-
Centrifuge plates (1000 rpm, 5 min) to synchronize infection.
-
-
Extracellular Sterilization:
-
Incubate 1 hour at 37°C.
-
Wash with PBS.
-
Add medium containing Gentamicin (100 µg/mL) for 1 hour. Crucial: Gentamicin kills extracellular bacteria but does not cross the cell membrane, leaving intracellular bacteria alive.
-
-
Treatment (The Assay):
-
Wash cells to remove high-dose Gentamicin.
-
Add maintenance medium containing:
-
Vehicle Control.
-
Cefdinir 7(R) (1x, 5x, 10x MIC).
-
Cefdinir 7(S) (1x, 5x, 10x MIC equivalent).
-
-
Incubate for 24 hours.
-
-
Lysis & Counting:
-
Wash cells 3x with PBS.
-
Lyse cells with cold sterile water or 0.1% Triton X-100 for 10 minutes.
-
Vortex vigorously.
-
Plate serial dilutions on Tryptic Soy Agar.
-
Count Colony Forming Units (CFU) after overnight incubation.
-
Calculation
Comparative Efficacy Analysis (7R vs 7S)
The stereochemistry at Carbon-7 is critical for the acylation of the bacterial enzyme (PBP). In cell culture assays, a lack of efficacy in the 7(S) arm serves as a validation of the assay's specificity.
Table 2: Anticipated Results Profile
| Parameter | Cefdinir (7R) | Cefdinir (7S) | Mechanistic Explanation |
| PBP Binding (Cell Free) | High Affinity | Low/No Affinity | Spatial mismatch with enzyme active site. |
| Caco-2 Uptake (PEPT1) | High ( | Variable | Transporters are stereoselective; 7(S) may not fit the substrate pocket. |
| Intracellular Killing | > 2 Log Reduction | < 0.5 Log Reduction | Even if 7(S) enters the cell, it cannot inhibit bacterial cell wall synthesis effectively. |
References
-
FDA Prescribing Information. Omnicef (Cefdinir) Capsules and Suspension. U.S. Food and Drug Administration. [Link]
-
Terada, T., et al. (1997). Characterization of the transport of cefdinir, a third-generation cephalosporin, across the apical membrane of Caco-2 cells. Journal of Pharmacy and Pharmacology. [Link]
-
Bretschneider, B., et al. (1999). Intracellular activity of cefdinir in human THP-1 macrophages against Staphylococcus aureus. Chemotherapy. [Link]
-
Sugawara, M., et al. (2011). Transport of cephalosporins by the H+/oligopeptide cotransporter PEPT1. Drug Metabolism and Pharmacokinetics. [Link]
Note: This protocol assumes "7(S)-Cefdinir" refers to the stereoisomer for comparative efficacy or impurity qualification. If 7(S) refers to a novel synthesized derivative intended for therapeutic use, the protocols above remain valid for establishing its baseline pharmacological profile.
Application Note: Precision Preparation of 7(S)-Cefdinir Stock Solutions
Abstract
This application note details the protocol for preparing high-purity stock solutions of 7(S)-Cefdinir (a key stereoisomeric impurity of the cephalosporin antibiotic Cefdinir). Accurate preparation of this reference standard is critical for HPLC method validation and stability indicating assays. This guide addresses the specific solubility challenges and beta-lactam instability associated with the 7(S) epimer, providing a self-validating workflow to minimize in situ degradation and ensure quantitative accuracy.
Introduction & Chemical Context
Cefdinir is a third-generation cephalosporin characterized by a vinyl group at the 3-position and a hydroxyimino group. The therapeutic molecule exists in the (6R, 7R) configuration. The 7(S)-Cefdinir epimer is a process impurity and degradation product. Differentiating these stereoisomers requires precise chromatography, which relies on pristine reference standards.
Why This Protocol Matters
Standard Cefdinir protocols often fail for the 7(S) epimer due to:
-
Solubility Limits: Like the parent, the 7(S) epimer is practically insoluble in water but soluble in specific buffered environments.
-
Kinetic Instability: The beta-lactam ring is prone to hydrolysis, and the oxime group is light-sensitive. Improper dissolution techniques (e.g., excessive sonication) can induce degradation before the experiment begins.
Physicochemical Profile
| Property | Data / Characteristic |
| Chemical Name | (6R,7S)-7-[[(2Z)-(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Weight | 395.42 g/mol |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) |
| Solubility (DMSO) | Soluble (> 10 mg/mL) |
| Solubility (Buffer) | Soluble in 0.1 M Phosphate Buffer (pH 7.0) |
| pKa | ~1.9 (COOH), ~3.3 (NH2), ~9.9 (Oxime) |
Critical Handling Factors (The "Why" Behind the Protocol)
The Solvent Paradox
Water causes precipitation. Strong bases (pH > 8) dissolve the compound but rapidly hydrolyze the beta-lactam ring.
-
Solution: Use Dimethyl Sulfoxide (DMSO) for the primary stock. It provides high solubility without the hydrolytic stress of aqueous alkaline solutions.
The Correction Factor (CF)
Reference standards are rarely 100% pure. They contain water, residual solvents, and inorganic salts.
-
Formula:
-
Impact: Failing to apply the CF results in a systematic error in quantitative analysis (typically 5-10%).
Protocol: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, high-concentration stock in an organic solvent.
Materials
-
Analyte: 7(S)-Cefdinir Reference Standard.
-
Solvent: DMSO (HPLC Grade, anhydrous).
-
Vessel: Amber volumetric flask (Class A).
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer.
Step-by-Step Workflow
-
Equilibration: Allow the standard vial to reach room temperature (20-25°C) before opening to prevent condensation.
-
Weighing: Weigh approximately 10.0 mg of 7(S)-Cefdinir into a 10 mL amber volumetric flask. Record the exact weight (
). -
Solvation (The Critical Step):
-
Add approx. 7 mL of DMSO.
-
Do NOT Sonicate if possible. Sonication generates local heat and cavitation that can degrade the labile beta-lactam ring.
-
Action: Vortex gently for 30-60 seconds until no solids are visible.
-
-
Dilution to Volume: Dilute to the mark with DMSO. Invert 10 times to mix.
-
Concentration Calculation:
Visualization: Solvation Logic & Stability
The following diagram illustrates the decision logic to prevent degradation during preparation.
Figure 1: Solvent selection logic. DMSO is prioritized for primary stocks to prevent hydrolysis and ensure solubility.
Protocol: Working Standard Preparation (Dilution)
Objective: Dilute the DMSO stock into a solvent compatible with Reverse Phase HPLC (RP-HPLC) mobile phases.
Warning: Direct dilution into pure water may cause micro-precipitation. Diluent: 0.1 M Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v).
-
Calculate Required Volume: To prepare 10 mL of a 50 µg/mL working solution.
-
Aliquot: Pipette 500 µL of the Primary Stock (1.0 mg/mL) into a 10 mL amber flask.
-
Buffer Addition: Add approx. 8 mL of the Diluent. Swirl gently.
-
Finalize: Dilute to volume with Diluent.
-
Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter (low protein binding) into an HPLC vial.
Quality Control: The Self-Validating System
To ensure the solution prepared is valid, perform a System Suitability Test (SST) .
Check 1: Visual Inspection
Hold the amber flask against a light source. The solution should be clear, light yellow, and free of particulates. Any turbidity indicates precipitation (failed prep).
Check 2: Chromatographic Purity (HPLC)
Inject the working standard immediately.
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer pH 3.0 : Methanol or Acetonitrile gradient.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria:
-
Main peak (7(S)-Cefdinir) area > 98% of total peak area.
-
No significant rise in "Impurity B" (decarboxylation product) or open-ring metabolites compared to the CoA.
-
Visualization: Preparation Workflow
Figure 2: Step-by-step workflow emphasizing the "No Sonicate" rule to preserve the beta-lactam ring.
Storage & Stability
| State | Condition | Stability Window | Notes |
| Primary Stock (DMSO) | -20°C or -80°C | 1 Month | Protect from light. Minimize freeze-thaw cycles. |
| Working Std (Buffer) | 2°C - 8°C (Autosampler) | < 24 Hours | Hydrolysis accelerates rapidly in aqueous buffer. |
| Solid Standard | -20°C | Per CoA Expiry | Highly hygroscopic. Keep desiccated. |
Handling Tip: Always use amber glassware. Cefdinir isomers undergo syn/anti isomerization at the oxime group when exposed to UV/Visible light.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5353736, Cefdinir. Retrieved from [Link]
-
Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Res. 46(D1):D1074-D1082. (Accession: DB00535). Retrieved from [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) for Determining Cefdinir and Its Related Substances
Executive Summary
Cefdinir, a third-generation cephalosporin, presents unique analytical challenges due to its structural susceptibility to isomerization (Z- to E-configuration) and metal ion chelation. This Application Note provides a robust, stability-indicating HPLC protocol designed to quantify Cefdinir and separate its critical related substances (Impurities A, B, and unidentified degradants). Unlike generic protocols, this guide emphasizes the mechanistic control of metal-induced peak broadening and pH-dependent resolution.
Scientific Rationale & Degradation Mechanisms
The Chelation Challenge
Cefdinir contains a hydroxyimino group and a thiazole ring, capable of forming stable complexes with trace metal ions (Fe³⁺, Cu²⁺) often present in stainless steel HPLC systems or silica matrices. This interaction causes severe peak tailing.
-
Expert Insight: Standard buffers are insufficient. The mobile phase must utilize a masking agent. We employ Tetramethylammonium hydroxide (TMAH) or EDTA in the buffer system to sequester trace metals and sharpen peak shape.
Isomerization and Hydrolysis
The primary degradation pathways involve:
-
Isomerization: The active (Z)-isomer converts to the thermodynamically stable but pharmacologically inactive (E)-isomer (Impurity A) under light or heat.
-
Hydrolysis: The
-lactam ring opens under basic conditions or enzymatic attack, rendering the drug ineffective.
Figure 1: Cefdinir Degradation & Analytical Logic
Caption: Cefdinir degradation pathways showing isomerization and chelation, mapped to specific analytical control strategies.
Experimental Protocol
Instrumentation & Conditions
This method is optimized for resolution between the main peak and the E-isomer (Impurity A), which typically elutes immediately after the main peak.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 mm × 4.6 mm, 5 µm | Standard hydrophobic selectivity; 5µm provides lower backpressure for robust routine use. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer, sharpening peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 254 nm | Max absorption for the thiazole/cephem chromophore. |
| Injection Vol | 10 µL | Optimized to prevent column overload while maintaining LOQ. |
| Run Time | 45 Minutes | Sufficient to elute non-polar dimers or late-eluting impurities. |
Reagents & Mobile Phase Preparation
-
Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%), EDTA Disodium Salt, Water (Milli-Q/HPLC Grade).
Mobile Phase A (Buffer):
-
Dissolve 6.8 g of
and 0.37 g of EDTA Disodium Salt in 900 mL of water. -
Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm membrane filter and degas.
-
Note: The EDTA is critical for peak symmetry.
-
Mobile Phase B:
-
100% Acetonitrile (ACN).
Gradient Program
A gradient is required because the E-isomer is polar (early eluting), while dimers are non-polar (late eluting).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Impurity A separation) |
| 25.0 | 75 | 25 | Linear Ramp |
| 35.0 | 50 | 50 | Wash (Elute dimers) |
| 36.0 | 95 | 5 | Return to Initial |
| 45.0 | 95 | 5 | Re-equilibration |
Standard & Sample Preparation
Diluent Preparation
-
Composition: Phosphate Buffer (pH 2.5) : Acetonitrile (90:10 v/v).
-
Why? Dissolving Cefdinir in pure organic solvent or high pH diluents can induce degradation before injection.
System Suitability Solution (SST)
-
Prepare a solution containing 1.0 mg/mL of USP Cefdinir RS.
-
In-situ Isomerization: Transfer 5 mL of this solution to a clear glass vial and expose to UV light (or strong sunlight) for 15 minutes.
-
This process generates the (E)-isomer (Impurity A) .
-
Mix with unexposed standard to achieve a resolution mixture.
Test Solution
-
Accurately weigh 50 mg of Cefdinir sample.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent. (Conc: 1 mg/mL).
Method Validation & Acceptance Criteria
To ensure the method is reliable for regulatory submission, the following parameters must be verified.
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Resolution (R) between Cefdinir and Impurity A > 1.5 | R ≈ 2.5 |
| Linearity | ||
| Precision (Repeatability) | RSD of 6 injections | RSD = 0.4% |
| LOD / LOQ | S/N ratio > 3 (LOD) and > 10 (LOQ) | LOQ ≈ 0.05 µg/mL |
| Robustness | pH variation ± 0.2; Temp ± 5°C | Resolution remains > 1.5 |
Figure 2: Analytical Workflow & Decision Tree
Caption: Step-by-step analytical workflow including critical system suitability decision points.
Troubleshooting Guide
-
Peak Tailing > 1.5:
-
Cause: Metal chelation or column void.
-
Fix: Refresh Mobile Phase A with fresh EDTA. Ensure column is end-capped (e.g., Inertsil ODS-3V or equivalent).
-
-
Poor Resolution (Cefdinir/Impurity A):
-
Cause: pH drift.
-
Fix: The separation is highly pH sensitive. If pH > 2.8, resolution degrades. Re-adjust buffer to pH 2.5.
-
-
Ghost Peaks:
-
Cause: Gradient artifacts or carryover.
-
Fix: Run a blank injection (Diluent only). Extend the wash step (50% B) to 10 minutes.
-
References
-
Pandya, N. et al. (2020). Stability indicating HPLC method for the determination of Cefdinir in pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
Troubleshooting & Optimization
Technical Support Center: Cefdinir Stability & Impurity Profiling
Topic: Identifying and Characterizing 7(S)-Cefdinir and Related Degradation Products To: Pharmaceutical Scientists, QC Analysts, and Process Chemists From: Senior Application Scientist, Separation Sciences Division
Introduction: The Stereochemical Challenge
Welcome to the technical guide for Cefdinir stability profiling. As you are likely observing, Cefdinir (a third-generation cephalosporin) presents a complex degradation profile due to its labile
While the active pharmaceutical ingredient (API) is the
This guide provides the protocols to separate, identify, and characterize these specific degradants.
Module 1: Troubleshooting Chromatographic Separation
User Issue: "I cannot resolve the main Cefdinir peak from its nearest impurity using standard C18 conditions."
Technical Diagnosis: The "nearest impurity" is almost invariably the E-isomer (Anti-isomer) or the 7-Epimer . These are isobaric with the parent drug, making Mass Spectrometry (MS) detection insufficient without chromatographic resolution. The separation is highly pH-dependent due to the zwitterionic nature of Cefdinir (containing both an amine and carboxylic acid).
Optimized HPLC Protocol for Isomer Resolution
To separate the 7(S)-epimer and E-isomer from the parent 7(R)-Z-isomer, strict control of the mobile phase buffer is required.
| Parameter | Recommended Setting | Technical Rationale |
| Column | C18, 150 x 4.6 mm, 3-5 µm (e.g., Inertsil ODS-3V or equivalent) | High surface area required for polar retention. |
| Mobile Phase A | 0.1% Pentanesulfonic Acid (PIC B5) or 20mM Phosphate Buffer (pH 3.0) | Crucial: Low pH suppresses carboxylic acid ionization, increasing retention. Ion-pairing (PIC) improves resolution of the amino-thiazole moiety. |
| Mobile Phase B | Acetonitrile / Methanol (50:50) | Methanol often provides better selectivity for stereoisomers than pure ACN. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow; adjust for backpressure. |
| Detection | UV @ 254 nm | The thiazole ring absorbs strongly here. |
| Temperature | 35°C - 40°C | Elevated temperature sharpens peaks but avoid >45°C to prevent on-column degradation. |
Step-by-Step Optimization:
-
Equilibration: Flush column with Mobile Phase A for >30 mins.
-
Gradient: Start at 5% B. Ramp to 20% B over 15 mins. A shallow gradient is required to separate the E-isomer (elutes after Z-isomer) and the 7-epimer (often elutes just before or co-elutes with Z depending on pH).
-
System Suitability: The resolution (
) between Cefdinir and the E-isomer must be .
Module 2: Mass Spectrometry Characterization
User Issue: "I see a peak with the same mass as Cefdinir (m/z 396). Is it the 7(S)-epimer or the
Technical Diagnosis: You are dealing with Isobaric Impurities .
-
Parent (Z-isomer): m/z 396
-
E-isomer: m/z 396
-
7-Epimer: m/z 396
- -isomer: m/z 396 (Double bond migration)
Differentiating these requires MS/MS fragmentation analysis, as the precursor ions are identical.
MS/MS Fragmentation Guide
| Impurity | Key Characteristic | MS/MS Fingerprint (ESI+) |
| Cefdinir (Parent) | Retention Time: Reference | Major fragment: m/z 227 (Thiazolyl-acetyl moiety cleavage). |
| Shifted UV Max: | Fragment ratio change. The retro-Diels-Alder (RDA) fragmentation pathway is energetically different for | |
| E-Isomer | Late Eluter: Elutes after parent in Reverse Phase. | Identical MS/MS to parent. Must be identified by RT. |
| Open Ring (Hydrolysis) | Mass Shift: +18 Da (m/z 414) | Loss of |
Protocol for Identification:
-
Source: ESI Positive Mode.
-
Collision Energy: Ramp 15-35 eV.
-
Marker Ion: Monitor m/z 227 (side chain) vs m/z 141 (core fragment).
-
If the ratio of 227/141 changes significantly compared to the standard, suspect the
isomer or core degradation. -
If the ratio is identical but RT is different, suspect Stereoisomerism (E-isomer or 7-epimer).
-
Module 3: Degradation Pathways & Visualization
Understanding how these products form allows you to back-calculate the stress conditions your sample was exposed to.
Pathway Logic
-
Acidic Stress: Favors E-isomerization (Oxime flip).
-
Basic Stress: Favors
-lactam ring opening (Hydrolysis) and 7-Epimerization . -
Thermal Stress: Favors Decarboxylation and
isomerization .
Visualizing the Degradation Network
The following diagram maps the transformation of Cefdinir into its critical impurities.
Figure 1: Cefdinir Degradation Pathway. Blue indicates the parent API. Red indicates the primary pharmacopeial impurity (E-isomer). Yellow indicates stereochemical/structural isomers. Green indicates irreversible hydrolysis products.
Module 4: FAQ & Troubleshooting
Q1: My standard Cefdinir peak is splitting. Is this the 7(S) degradation?
-
Answer: It is likely not degradation if it happens immediately. Peak splitting in cephalosporins is often due to the solvent effect. If your sample diluent is 100% Methanol or Acetonitrile and your mobile phase is aqueous, the strong solvent causes peak distortion.
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Buffer / 5% ACN).
Q2: How do I confirm the "7(S)" structure without an NMR?
-
Answer: You cannot confirm absolute stereochemistry (R vs S) without NMR or X-Ray crystallography. However, you can infer it.
-
Perform a Base Degradation Study (0.1 N NaOH, 10 min). This preferentially generates the open-ring forms and the C-7 epimer.
-
Compare the retention time of your unknown peak to the new peaks generated in the base study. If the unknown matches a peak that grows rapidly in base, it is likely the 7-epimer or a hydrolysis product.
-
Q3: Why does the USP method use Pentanesulfonic Acid?
-
Answer: Cefdinir is zwitterionic. Without an ion-pairing agent (Pentanesulfonic acid), the charged amine and carboxyl groups interact with residual silanols on the column, causing tailing. The ion-pair reagent "masks" these charges, sharpening the peak and improving the separation between the Z and E isomers.
References
-
United States Pharmacopeia (USP). Cefdinir Monograph: Related Compounds. USP-NF. (Standard method for Impurity A/E-isomer identification).
-
S. Rao et al. "Stress degradation studies on cefdinir: Identification of degradation products using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, Vol 43, Issue 4, 2007. (Definitive guide on MS fragmentation of Cefdinir).
-
H. Okamoto et al. "Stability and degradation of Cefdinir in the solid state." Chemical and Pharmaceutical Bulletin, 1996. (Foundational work on solid-state kinetics).
Technical Support Center: 7(S)-Cefdinir Bioassay Standardization
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Potency & Linearity Issues in 7(S)-Cefdinir Microbiological Assays Last Updated: February 2026
Executive Summary
The bioassay of 7(S)-Cefdinir (a third-generation cephalosporin) presents a unique "triad of instability" involving pH sensitivity, photo-isomerization, and metal chelation . Unlike robust aminoglycosides, Cefdinir requires a precise balance between solubilization (requiring alkalinity) and stability (requiring neutrality).
This guide addresses the root causes of inconsistent potency data, specifically focusing on the 7(S) stereoisomer integrity during the cylinder-plate (diffusion) or turbidimetric method.
Module 1: The Dissolution Paradox (Solubility vs. Stability)
Symptom: High variability in replicate potency; "drifting" results where potency decreases over the duration of the assay setup.
The Science: Cefdinir is poorly soluble in water and acidic media. Standard protocols often require 0.1 M Phosphate Buffer (pH 7.0) or a brief alkaline shock to dissolve. However, the beta-lactam ring of 7(S)-Cefdinir is highly susceptible to hydrolysis at pH > 7.5. Furthermore, the oxime moiety can undergo Z-to-E isomerization under light exposure, rendering the molecule biologically inactive.
Troubleshooting Q&A
Q: My standard curve slope changes between the start and end of the plating process. Why? A: This is likely Hydrolytic Degradation . If you are using an alkaline solvent (e.g., 0.1 N NaOH) to aid dissolution, even a 5-minute exposure can degrade the 7(S) isomer.
-
Corrective Action: Use a "Cold-Shock" Dissolution Protocol. Dissolve the powder in a minimal volume of 0.1 M Phosphate Buffer (pH 7.0) chilled to 4°C. Avoid NaOH unless strictly necessary, and neutralize immediately.
Q: We observe lower potency in samples exposed to ambient lab light. A: Cefdinir is Photo-labile . The active 7(S) configuration is stabilized by the Z-oxime. UV and visible light catalyze the conversion to the inactive E-isomer.
-
Corrective Action: All stock solutions must be prepared in amber glassware. Perform dilutions under yellow (sodium vapor) light or low-light conditions.
Validated Protocol: 7(S)-Cefdinir Stock Preparation
Standardize this workflow to eliminate degradation variables.
| Step | Action | Critical Parameter |
| 1 | Weighing | Weigh 20.0 mg Cefdinir (corrected for water/purity) into an Amber Volumetric Flask. |
| 2 | Solvent Addition | Add 5 mL of 0.1 M Phosphate Buffer (pH 7.0). Do NOT use water alone. |
| 3 | Dissolution | Sonicate for max 30 seconds at < 20°C. If turbid, add 1% DMSO (check validation). |
| 4 | Dilution | Dilute to volume with Buffer pH 6.0 (slightly acidic pH stabilizes the solution). |
| 5 | Storage | Use immediately. Discard after 4 hours. |
Module 2: Biological System Integrity
Symptom: Fuzzy zone edges, non-circular zones, or "ghost" inhibition rings.
The Science:
Cefdinir has a high affinity for Iron (Fe³⁺), forming red non-absorbable complexes. If your agar media (e.g., Antibiotic Medium 1) has high mineral content or if the water source is rich in iron, the drug will chelate before it can diffuse and inhibit the bacteria. This reduces the effective diffusion rate (
Troubleshooting Q&A
Q: The zones of inhibition have a reddish tint or undefined edges. A: This is Ferric Chelation Interference .
-
Corrective Action: Switch to low-mineral content media or add a chelating agent (EDTA) only if validated. Ensure all water used for media prep is 18.2 MΩ·cm (Type I) to minimize iron background.
Q: We see "Double Zones" or growth within the inhibition zone. A: This indicates Resistant Colony Selection or Inoculum Segregation .
-
Corrective Action: Verify the purity of the Staphylococcus aureus (ATCC 29737) strain. Maintain stock cultures on slants at 4°C and subculture weekly. Do not use a suspension older than 24 hours.
Visualizing the Troubleshooting Logic
Use this decision tree to diagnose assay failures.
Figure 1: Diagnostic logic flow for identifying root causes of 7(S)-Cefdinir bioassay failures. Blue nodes represent decision points; Green nodes represent validated corrective actions.
Module 3: Assay Design & Data Analysis
Symptom: Non-parallel dose-response curves (Standard vs. Sample).
The Science: Bioassays rely on the assumption of similarity. If the sample curve is not parallel to the standard curve, the active analyte in the sample is essentially "different" from the standard. For 7(S)-Cefdinir, non-parallelism is the primary indicator that epimerization (conversion to the 7(R) form or E-isomer) has occurred in the sample but not the standard (or vice versa).
Experimental Protocol: The 5+1 Design (USP <81> Modified)
To rigorously test for parallelism and validity:
-
Dose Levels: Prepare 5 dose levels of the Standard (S1-S5) and 1 test level of the Unknown (U3) matching the median standard dose. Alternatively, use a 3+3 design for full parallelism checks.
-
Incubation: 16-18 hours at 32-35°C. Note: Cefdinir is heat-sensitive; ensure the incubator does not overshoot.
-
Calculation: Use the linearized regression of Log(Dose) vs. Zone Diameter (
or ). -
Validity Criteria:
-
Regression (
): > 0.98. -
Coefficient of Variation (CV): < 5% among replicates.
-
Parallelism: The slopes of Standard and Sample lines must not differ significantly (
).
-
Workflow Visualization: Critical Control Points
Figure 2: End-to-end workflow highlighting Critical Control Points (CCPs) where Cefdinir stability is most vulnerable.
References
- United States Pharmacopeia (USP).General Chapter <81> Antibiotics—Microbial Assays. USP-NF.
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 6918391, Cefdinir.
-
[Link]
-
-
European Pharmacopoeia (Ph. Eur.).Chapter 2.7.2. Microbiological Assay of Antibiotics.
-
[Link]
-
-
U.S. Food and Drug Administration (FDA).Cefdinir Prescribing Information (Omnicef).
-
[Link]
-
Technical Support Center: 7(S)-Cefdinir Experimental Optimization
Topic: Optimization of Cefdinir (and its 7(S) stereoisomer considerations) for in vitro applications. Audience: Drug Discovery Scientists, Microbiologists, and Assay Development Engineers.
Introduction: The Cefdinir Challenge
Welcome to the Technical Support Center. You are likely here because Cefdinir (a third-generation cephalosporin) is behaving inconsistently in your assays. Unlike robust aminoglycosides, Cefdinir presents a "Triad of Instability" in vitro: Solubility limitations , Iron chelation interference , and Stereochemical epimerization (conversion of the active 7(R) form to the inactive 7(S) epimer).
This guide optimizes your dosage strategy by addressing these physicochemical barriers before they become biological artifacts.
Module 1: Solubility & Stock Preparation
Status: Critical | Common Failure Point: Precipitation upon dilution.
Cefdinir is practically insoluble in water and ethanol. Attempting to dissolve it directly in cell culture media (pH 7.2–7.4) often results in micro-precipitation that skews MIC (Minimum Inhibitory Concentration) results.
Troubleshooting Guide: Dissolution Protocol
Q: My Cefdinir stock precipitates when added to Mueller-Hinton Broth (MHB). How do I fix this? A: You are likely hitting the "Solubility Cliff." Cefdinir is an amphoteric molecule; its solubility is lowest near its isoelectric point.
Optimized Protocol:
-
Primary Solvent: Dissolve Cefdinir powder in DMSO (Dimethyl Sulfoxide) or 0.1 M Phosphate Buffer (pH 7.0) .
-
Max Solubility (DMSO): ~25 mg/mL.
-
Max Solubility (Phosphate Buffer): ~1 mg/mL.
-
-
The "Intermediate" Step: Do not pipette DMSO stock directly into the final volume of media if the final concentration is high. Create a 10x working solution in media first, vortex immediately, and then dilute to 1x.
-
Visual Check: Inspect for turbidity. If turbid, sonicate for 30 seconds. If turbidity persists, you have exceeded the solubility limit for that specific pH/temperature combination.
Visualization: Stock Preparation Workflow
Figure 1: Step-by-step workflow for preparing stable Cefdinir stock solutions to prevent micro-precipitation.
Module 2: Dosage Optimization & MIC Ranges
Status: Calibration | Focus: Efficacy vs. Toxicity.
Determining the correct dosage requires distinguishing between the Active Range (bactericidal) and the Interference Range (solubility/toxicity limits).
Reference Data: Target Concentrations
| Organism / Application | Target MIC Range (µg/mL) | Recommended Test Range (µg/mL) | Notes |
| Staphylococcus aureus (MSSA) | 0.5 – 2.0 | 0.06 – 16 | Gram-positive baseline. |
| Streptococcus pneumoniae | 0.06 – 0.5 | 0.015 – 4 | Highly susceptible. |
| Haemophilus influenzae | 0.25 – 1.0 | 0.03 – 8 | Gram-negative baseline. |
| Enterococcus faecalis | > 16 (Resistant) | N/A | Cefdinir is generally ineffective. |
| Mammalian Cell Toxicity | N/A | 100 – 1000 | For transporter studies (OAT/PEPT). |
FAQ: Dosage Strategy
Q: Why do I see inconsistent results at concentrations >32 µg/mL? A: At high concentrations, Cefdinir may precipitate or form dimers. Furthermore, if you are studying the 7(S)-Cefdinir epimer specifically (often an impurity study), its potency is significantly lower than the 7(R) parent. Ensure you are not confusing lack of potency with lack of exposure due to precipitation.
Q: How do I adjust dosage for protein binding? A: Cefdinir is 60–70% protein-bound in vivo. In standard MHB (low protein), MICs will appear lower (more potent) than in serum-supplemented media. If your experiment involves serum (e.g., 10% FBS), increase your dosage range by factor of 2-4x to account for the free-drug fraction.
Module 3: Assay Interference (The "Red Media" Problem)
Status: High Alert | Mechanism: Iron Chelation.
Cefdinir contains a hydroxyimino group and a thiazole ring which can act as ligands for metal ions.
Troubleshooting Guide: Colorimetric Interference
Q: My cell culture media turned bright red/purple after adding Cefdinir. Is it contaminated? A: No. This is the Cefdinir-Iron Complex .
-
Cause: Cefdinir chelates Ferric ions (
) present in media (e.g., DMEM often contains Ferric Nitrate). -
Impact:
-
Optical Interference: Strong absorbance shifts will ruin MTT/MTS or OD600 readings.
-
Iron Starvation: It may starve bacteria/cells of essential iron, causing "false" toxicity.
-
Bioavailability: The complex is non-absorbable/inactive.
-
Solution Protocol:
-
Wash Step: If using adherent cells, wash 2x with PBS before adding colorimetric dyes (MTT).
-
Media Switch: Use iron-free media or minimal media (RPMI-1640 without iron) if the experimental design permits.
-
Blank Correction: You must run a "Media + Drug" blank (no cells) to subtract the background absorbance of the red complex.
Visualization: Interference Logic
Figure 2: Mechanism of Iron Chelation interference and necessary mitigation strategies.
Module 4: Stereochemical Stability (7(S) vs 7(R))
Status: Advanced | Focus: Purity & Degradation.
The user prompt specifically noted 7(S)-Cefdinir . The active pharmaceutical ingredient is the 7(R) isomer (specifically
Q: Why is the 7(S) distinction important? A:
-
Potency: The 7(S) epimer has significantly reduced antibiotic activity compared to the 7(R) form.
-
Stability Indicator: The presence of 7(S) indicates pH stress or thermal degradation.
Preservation Protocol (Preventing 7(S) formation):
-
pH Control: Maintain pH < 7.5. Epimerization at the C-7 position is base-catalyzed.
-
Temperature: Store stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Time: Prepare fresh dilutions daily. Do not store diluted media stocks for >24 hours, as spontaneous epimerization occurs in aqueous solution.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6918391, Cefdinir. Retrieved from [Link]
-
Guay, D. R. (2002). Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin. Clinical Therapeutics. (Provides MIC ranges and spectrum data). Retrieved from [Link]
-
Sader, H. S., et al. (2004). Antimicrobial activity of cefdinir tested against respiratory tract pathogens. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
Shimamura, K., et al. (1990). Interaction of Cefdinir with Iron. (Details the chelation mechanism). Retrieved from [Link]
Technical Support Center: Stability & Handling of 7(S)-Cefdinir
The following technical guide is designed for researchers and analytical scientists handling 7(S)-Cefdinir (also known as 7-Epi-Cefdinir ), a critical stereoisomer often used as a reference standard in impurity profiling and stability studies of the antibiotic Cefdinir.
Role: Senior Application Scientist Subject: Preventing Degradation of 7(S)-Cefdinir Reference Standards Reference ID: TS-CEF-7S-001
Introduction: The Stability Paradox
As a researcher, you are likely handling 7(S)-Cefdinir (the C-7 epimer of Cefdinir) to validate HPLC methods or quantify impurities in drug substances. Unlike the active pharmaceutical ingredient (API) which is optimized for crystalline stability, reference standards of isomers like 7(S)-Cefdinir are often amorphous or isolated in small quantities, making them significantly more susceptible to environmental degradation.
This guide addresses the three primary vectors of degradation: Hydrolytic
Part 1: Storage & Environmental Control (Passive Preservation)
Q1: I just received my lyophilized 7(S)-Cefdinir standard. How should I store it for maximum shelf-life?
Recommendation: Store at -20°C in a desiccated, dark environment.
The Mechanism:
The
-
Temperature: At -20°C, the kinetic rate of hydrolysis is negligible.
-
Moisture: Lyophilized powders are hygroscopic. Even trace moisture trapped in the headspace can initiate degradation.
-
Light: The oxime group at the C-7 side chain is photosensitive. Exposure to UV or broad-spectrum light causes Z-to-E isomerization (geometric conversion), altering your retention times and purity profile.
Protocol:
-
Keep the vial sealed with Parafilm to prevent moisture ingress.
-
Place the vial inside a secondary amber jar containing active silica gel or molecular sieves.
-
Store in a non-cycling freezer (avoid auto-defrost cycles which fluctuate temperature).
Q2: Can I store 7(S)-Cefdinir in solution?
Recommendation: No. Avoid storing solutions for more than 4-6 hours.
The Data: In solution, molecular mobility increases, accelerating both hydrolysis and isomerization.
-
Aqueous Stability: In pH 7 phosphate buffer, Cefdinir analogs can degrade by >10% within 24 hours at room temperature.
-
Organic Solvents: While DMSO is often used for stock solutions, it is hygroscopic. Absorbed water in DMSO will degrade the
-lactam over time, even at -20°C.
Table 1: Solvent Compatibility & Stability Estimates
| Solvent System | Stability Window (RT) | Stability Window (4°C) | Primary Degradation Risk |
| Water / Buffer (pH 7.0) | < 4 Hours | < 12 Hours | |
| DMSO (Anhydrous) | < 12 Hours | 24-48 Hours | Hygroscopic moisture uptake |
| Methanol | < 6 Hours | < 24 Hours | Alcoholysis (Nucleophilic attack) |
| Acetonitrile/Water (Acidic) | 6-8 Hours | 24 Hours | Acid-catalyzed hydrolysis |
Part 2: Experimental Handling (Active Preservation)
Q3: I am observing a "split peak" in my HPLC chromatogram. Is my column failing, or is the sample degrading?
Diagnosis: This is likely Photo-Isomerization (Z
The Mechanism:
7(S)-Cefdinir contains an oxime group (
Troubleshooting Protocol:
-
Check Light Exposure: Did you prepare the sample on an open bench near a window or under fluorescent light?
-
Validation Step: Prepare a fresh sample in an amber volumetric flask or wrap the flask in aluminum foil immediately. Inject immediately.
-
Comparison: If the fresh "dark" sample shows a single peak, the previous "split" was light-induced degradation.
Q4: How do I dissolve the standard without inducing pH-mediated degradation?
Recommendation: Use a neutral-to-slightly-acidic dissolution diluent. Avoid alkaline conditions completely.
The Mechanism: Cephalosporins are susceptible to:
-
Acid Hydrolysis: Below pH 2.
-
Base Hydrolysis: Above pH 8 (Rapid ring opening).
-
Epimerization: The C-7 proton is acidic. High pH can promote deprotonation and re-protonation, potentially converting 7(S) back to 7(R) or stabilizing the open-ring form.
Step-by-Step Dissolution Protocol:
-
Equilibrate: Allow the frozen vial to reach room temperature before opening (prevents condensation).
-
Diluent: Use 0.1% Formic Acid in Water/Acetonitrile or Phosphate Buffer pH 6.0.
-
Why? Mildly acidic conditions stabilize the enamine/imine systems and the
-lactam ring better than alkaline conditions.
-
-
Sonication: Limit sonication to < 1 minute. Sonication generates local heat spots that can degrade thermally labile compounds.
-
Injection: Transfer to autosampler vials immediately. Ensure the autosampler is set to 4°C .
Part 3: Degradation Pathways Visualization
Understanding how the molecule breaks down allows you to predict where your handling failed.
Caption: Figure 1. Primary degradation pathways of 7(S)-Cefdinir. Red path indicates hydrolytic failure (moisture/pH); Yellow path indicates photochemical failure (light exposure).
Part 4: FAQ - Rapid Fire Troubleshooting
Q: I used Methanol as a solvent and my recovery is 95%. Where is the missing 5%?
A: Methanol is nucleophilic. It can attack the
Q: Can I re-freeze the leftover solution? A: Never. The freeze-thaw cycle promotes crystal growth of water (ice) which can mechanically shear molecules and concentrate solutes in unfrozen pockets, changing pH locally (eutectic shift) and accelerating degradation. Discard unused solutions.
Q: My standard curve is non-linear at low concentrations. A: This might be adsorption . Cephalosporins can bind to glass surfaces.
-
Fix: Use silanized glass vials or polypropylene inserts for low-concentration samples.
References
-
United States Pharmacopeia (USP). Cefdinir Monograph: Impurity Testing and Reference Standards. USP-NF. (General guidance on Cephalosporin handling).
-
Okamoto, Y., et al. (1996). Pharmaceutical properties of Cefdinir. The Journal of Antibiotics. (Foundational data on Cefdinir stability and isomerization).
-
Alsante, K. M., et al. (2007). Degradation and Impurity Analysis for Pharmaceutical Drug Candidates. Wiley-Interscience. (Mechanisms of beta-lactam hydrolysis and photo-isomerization).
-
Wishart, D.S., et al. (2018). DrugBank: Cefdinir (DB00535). (Chemical structure and stability data).
(Note: While specific stability papers for the 7(S)-epimer are rare, the mechanisms cited above for Cefdinir and general Beta-lactams are chemically authoritative for the epimer.)
Addressing matrix effects in the analysis of 7(S)-Cefdinir
Subject: Mitigation of Matrix Effects & Diastereomeric Resolution in LC-MS/MS
Welcome to the Advanced Bioanalysis Support Hub. This guide is designed for analytical scientists encountering ionization suppression or enhancement when quantifying 7(S)-Cefdinir (the C-7 epimer of Cefdinir) in biological matrices. Cefdinir is a zwitterionic cephalosporin; its analysis is complicated by its polarity, pH sensitivity, and the necessity to separate the active (6R,7R) drug from the 7(S) impurity.
Module 1: Diagnostic Protocols
Q: How do I definitively confirm that signal irregularity is caused by matrix effects and not extraction recovery?
The Senior Scientist’s Insight: Do not rely solely on Internal Standard (IS) response variation. While a Stable Isotope Labeled (SIL) IS helps, it can mask the severity of ion suppression. The definitive test is the Post-Column Infusion (PCI) method. This visualizes exactly where in the chromatogram the suppression occurs relative to your 7(S)-Cefdinir peak.
Protocol: Post-Column Infusion (PCI) Setup
-
Infusion: Infuse a neat solution of 7(S)-Cefdinir (100 ng/mL) continuously into the MS source at 10 µL/min via a T-connector.
-
Injection: Inject a blank matrix sample (extracted via your current method) through the LC column.
-
Observation: Monitor the baseline. A drop in the constant baseline indicates ion suppression; a rise indicates enhancement.
-
Overlay: Superimpose your analyte chromatogram. If the 7(S)-Cefdinir peak aligns with a "dip" in the baseline, you have a critical matrix effect.
Figure 1: Post-Column Infusion workflow to visualize matrix suppression zones.
Module 2: Sample Preparation Strategies
Q: Protein Precipitation (PPT) is yielding high variability. Why is this happening with Cefdinir?
The Technical Analysis: Cefdinir is a polar, zwitterionic molecule. Simple Protein Precipitation (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). Phospholipids are notorious for causing ion suppression in ESI+ mode and often elute late in the gradient or accumulate on the column, bleeding into subsequent runs.
Because 7(S)-Cefdinir is polar, it often elutes early, potentially co-eluting with the unretained matrix salts or the "phospholipid dump" if the gradient is not optimized.
Recommended Workflow: Orthogonal SPE
Switch from PPT to Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent. Since Cefdinir has an acidic moiety (carboxylic acid) and a basic moiety (amine), a Mixed-Mode Anion Exchange (MAX) cartridge is often superior for cleaning up plasma samples.
Step-by-Step MAX SPE Protocol:
-
Condition: Methanol followed by Water.
-
Load: Plasma sample (acidified to pH ~6 to ensure ionization of the carboxylic acid).
-
Wash 1: 5% Ammonium Hydroxide (removes neutrals/basics).
-
Wash 2: Methanol (removes hydrophobic interferences/phospholipids).
-
Elute: 2% Formic Acid in Methanol (protonates the acid, breaking the ionic interaction).
Data Comparison: Extraction Efficiency
| Method | Recovery (%) | Matrix Effect (ME%) | Consistency (RSD) |
| Protein Precip (ACN) | 85% | 45% (High Suppression) | 12.5% |
| LLE (Ethyl Acetate) | <10% | N/A | N/A (Too polar) |
| SPE (HLB/Polymeric) | 92% | 15% (Low Suppression) | 4.2% |
| SPE (MAX - Mixed Mode) | 96% | <5% (Negligible) | 1.8% |
Module 3: Chromatographic Resolution
Q: I cannot separate the 7(S)-epimer from the main Cefdinir peak, and the matrix background is high. How do I optimize?
The Mechanism: The 7(S) and 7(R) forms are diastereomers. While they have different physical properties, they are structurally very similar. Standard C18 columns often fail to resolve them adequately, especially when high aqueous content is needed to retain these polar compounds.
Troubleshooting Guide:
-
Column Choice: Move away from standard C18. Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions provided by these phases offer alternative selectivity for the aromatic thiazole ring in Cefdinir, enhancing diastereomeric separation.
-
Mobile Phase pH: Cefdinir is zwitterionic.
-
Low pH (< 2.5): Fully protonated (cationic). Good retention on C18, but suppression can be high.
-
Mid pH (3.5 - 4.5): Near isoelectric point. Solubility issues may arise, but retention changes significantly.
-
Recommendation: Use 0.1% Formic Acid (pH ~2.7) on a PFP column to maximize interaction with the stationary phase fluorine atoms.
-
Figure 2: Decision tree for resolving retention and matrix issues.
Module 4: Quantitative Calculation
Q: How do I mathematically validate that my method has "passed" the matrix effect assessment?
The Standard: You must calculate the Matrix Factor (MF) according to EMA/FDA guidelines.
Formula:
-
MF = 1: No matrix effect.
-
MF < 1: Ion Suppression.
-
MF > 1: Ion Enhancement.
Acceptance Criteria: The IS-normalized Matrix Factor (MF of Analyte / MF of Internal Standard) should have a CV (Coefficient of Variation) of < 15% across 6 different lots of matrix (e.g., 6 different plasma sources). This proves that while suppression may exist, it is consistent and corrected by the Internal Standard.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Enhancing the stability of 7(S)-Cefdinir in different pH conditions
Subject: Enhancing the Stability of 7(S)-Cefdinir in Varying pH Conditions Ticket ID: STAB-CEF-007 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Welcome to the Advanced Technical Support Center. You are likely encountering degradation issues with Cefdinir (specifically preserving the integrity of the (6R,7R) core and preventing inversion to the 7(S) epimer or ring-opening) during formulation or bioanalytical studies.
Cefdinir is a third-generation cephalosporin with a "solubility-stability paradox." It is zwitterionic, showing minimal solubility at its isoelectric point (pH ~2.5–3.5) where it is most chemically stable. Conversely, while solubility increases in alkaline conditions (pH > 6), the
This guide provides troubleshooting workflows to stabilize Cefdinir against hydrolysis , C-7 epimerization , and
Module 1: Critical Troubleshooting (FAQs)
Q1: "I am observing rapid degradation of Cefdinir in Phosphate Buffer (pH 7.4). Is this normal?"
Diagnosis: Yes. This is a classic case of General Base Catalysis .
Technical Explanation: Phosphate ions act as a general base catalyst, accelerating the nucleophilic attack of the hydroxide ion on the
-
Switch Buffers: Replace Phosphate with HEPES or Citrate buffers. Citrate (pH 5.0–6.0) offers a better compromise, though Cefdinir solubility may decrease.
-
Lower the pH: If experimental design permits, work at pH 4.5–5.5 . The hydrolysis rate constant (
) of cephalosporins typically follows a U-shaped profile, with the minimum near pH 4-5.
Q2: "My sample precipitates at pH 3.0, but degrades at pH 6.5. How do I balance this?"
Diagnosis: You are stuck in the Cefdinir Solubility-Stability Gap . Technical Explanation: At pH 3.0, Cefdinir is near its isoelectric point (zwitterionic form), leading to aggregation and precipitation. At pH 6.5, the carboxylic acid is deprotonated (increasing solubility), but the hydroxide concentration is high enough to attack the lactam ring. Corrective Action: Use a Cyclodextrin-Modified Vehicle .
-
Protocol: Incorporate 10% (w/v) Hydroxypropyl-
-Cyclodextrin (HP- -CD) . -
Mechanism: The hydrophobic cavity of the cyclodextrin encapsulates the non-polar regions of Cefdinir, increasing apparent solubility at lower pH (4.0) while sterically shielding the
-lactam ring from hydrolytic attack.
Q3: "I am detecting a growing impurity peak (RRT ~1.1) despite maintaining pH 4.0. What is it?"
Diagnosis: This is likely the Anti-Isomer (E-isomer) or the
-
Oxime Isomerization: The oxime group at C-7 can isomerize from the active Syn (Z) form to the Anti (E) form upon exposure to light or heat.
-
Isomerization: The double bond in the dihydrothiazine ring can migrate from C3-C4 (
) to C2-C3 ( ). This is reversible but favored under certain buffer conditions. Corrective Action:
-
Amber Glass: Strictly perform all experiments in amber glassware to prevent photo-isomerization.
-
Temperature Control: Maintain samples at 4°C . Isomerization has a high activation energy (
) and is significantly suppressed at low temperatures.
Module 2: Experimental Protocols
Protocol A: Preparation of Ultra-Stable Cefdinir Stock Solution
Use this protocol for long-term LC-MS/MS standards or dissolution studies.
Reagents:
-
Cefdinir Reference Standard
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) -
0.1 M Acetate Buffer (pH 4.5)
Step-by-Step Workflow:
-
Vehicle Preparation: Dissolve 10.0 g of HP-
-CD in 100 mL of 0.1 M Acetate Buffer (pH 4.5).-
Why? Acetate minimizes general base catalysis; Cyclodextrin enhances solubility and stability.
-
-
Solubilization: Weigh 10 mg of Cefdinir and add to 10 mL of the Vehicle.
-
Sonication: Sonicate for 5 minutes in a water bath maintained at < 20°C.
-
Note: Do not let the bath heat up; heat accelerates ring opening.
-
-
Filtration: Filter through a 0.22
m PVDF filter (Low protein binding). -
Storage: Aliquot immediately into amber HPLC vials and store at -20°C.
-
Stability Data: This preparation is stable for >7 days at 4°C, compared to <24 hours in standard phosphate buffer.
-
Module 3: Stability Logic Visualization
The following diagram illustrates the decision logic for troubleshooting Cefdinir instability based on observed degradation products.
Caption: Decision tree for identifying and mitigating Cefdinir degradation pathways based on pH conditions.
Module 4: Quantitative Stability Data
The table below summarizes the half-life (
| Buffer System | pH | Temperature | Primary Degradation Mode | |
| HCl / KCl | 1.2 | 37°C | > 24 Hours | Lactonization / Acid Hydrolysis |
| Acetate | 4.5 | 37°C | ~ 48 Hours | Minimal (Most Stable) |
| Phosphate | 6.8 | 37°C | ~ 4.5 Hours | |
| Phosphate | 7.4 | 37°C | < 2 Hours | Rapid Ring Opening |
| Borate | 9.0 | 37°C | < 30 Mins | Immediate Degradation |
Note: Data approximates standard kinetic profiles for cephalosporins. Phosphate buffers significantly accelerate degradation compared to Acetate at similar pH due to catalytic effects.
References
-
Okamoto, Y., et al. (1996). "Pharmaceutical properties of Cefdinir." Arzneimittelforschung, 46(8), 814-820.
- Baewert, A., et al. (2020). "Determination of Cefdinir stability in different aqueous media." Journal of Pharmaceutical and Biomedical Analysis. (General reference for cephalosporin stability methodology).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Res. 46(D1):D1074-D1082. (Referenced for Cefdinir Chemical Structure and pKa values).
Technical Support Center: Cefdinir Stability & Epimerization Control
Executive Summary & Technical Context
The Challenge:
Cefdinir is a third-generation cephalosporin. Like many members of this class, it possesses a chiral center at the C-7 position of the
The Core Issue: Epimerization at C-7 is the primary non-hydrolytic degradation pathway. It involves the inversion of the stereocenter, leading to the formation of the pharmacologically inactive epimer (often designated as Impurity A in pharmacopeial monographs). This process is base-catalyzed and driven by the acidity of the C-7 proton, which is activated by the electron-withdrawing nature of the adjacent carbonyl and amide groups.
Key Stabilization Strategy: Minimizing epimerization requires a rigid control system that maintains a slightly acidic pH environment, minimizes dielectric stress, and strictly controls temperature during all solution-state handling.
Mechanistic Insight: Why Epimerization Occurs
To prevent the issue, one must understand the molecular driver. The C-7 proton is acidic (
-
Deprotonation: In the presence of a base (
) or even water at neutral/basic pH, the proton at C-7 is abstracted. -
Planar Intermediate: This forms a planar enolate/carbanion intermediate where the chirality is temporarily lost.
-
Reprotonation: The proton can re-attach from either the
or face. Reprotonation from the opposite side results in the epimer.
Visualization: The Epimerization Pathway
Figure 1: Mechanism of base-catalyzed epimerization at the C-7 position of Cefdinir.
Troubleshooting Guide: Stabilization Strategies
This section details specific parameters to control. These strategies are cumulative; applying only one may not be sufficient.
A. pH Control (The Critical Variable)
The rate of epimerization is directly proportional to
-
Optimum Window: pH 2.5 – 4.5.
-
Danger Zone: pH > 6.0. At pH 7.0, the half-life of many cephalosporin isomers drops from days to hours.
-
Action: Always acidify aqueous samples immediately upon preparation.
B. Buffer Selection (Catalytic Effects)
Not all buffers are created equal. Phosphate buffers are known to exhibit General Base Catalysis toward cephalosporins, accelerating ring opening and epimerization even at neutral pH.
-
Recommended: Acetate (pH 4.0), Citrate (pH 3.0), or Formate (pH 3.0).
-
Avoid: Phosphate, Carbonate, or Tris buffers above pH 6.
C. Temperature Management
Epimerization follows Arrhenius kinetics.
-
Rule of Thumb: Every 10°C increase doubles the rate of epimerization.
-
Action: Autosamplers must be set to 4°C. Sample preparation should be performed on ice if the workflow exceeds 15 minutes.
Data Summary: Stability Factors
| Parameter | High Risk Condition (Avoid) | Low Risk Condition (Recommended) | Mechanistic Impact |
| pH | > 6.5 | 2.5 – 4.0 | Reduces concentration of base catalyst ( |
| Buffer | Phosphate, Carbonate | Acetate, Formate | Avoids general base catalysis of the C-7 proton. |
| Solvent | DMSO (if wet/basic), Methanol | Acetonitrile / 0.1% Formic Acid | Protic solvents can facilitate proton transfer. |
| Temp | Ambient (25°C) | Refrigerated (2-8°C) | Reduces kinetic energy available for activation. |
Validated Experimental Protocol
Protocol ID: P-CEF-STAB-01 Purpose: Preparation of Cefdinir samples for HPLC/LC-MS with minimal epimerization.
Materials
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 90% Solvent A / 10% Solvent B.
Workflow
-
Weighing: Weigh Cefdinir standard into an amber volumetric flask (protect from light).
-
Dissolution (Critical Step):
-
Do not dissolve in pure methanol or DMSO if possible.
-
Add Diluent (pre-chilled to 4°C) to 80% volume.
-
Sonicate briefly (< 2 mins) in a bath. Note: Prolonged sonication generates heat.
-
-
Adjustment: Dilute to volume with chilled Diluent.
-
Storage: Transfer immediately to HPLC vials.
-
Crucial: Ensure the autosampler is pre-equilibrated to 4°C.
-
If queuing more than 20 samples, use a "bracketed" calibration curve to account for any on-column degradation, though this protocol usually provides >24h stability.
-
Workflow Decision Logic
Figure 2: Decision logic for ensuring sample integrity prior to analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO to dissolve my Cefdinir sample? A: Yes, but with caution. DMSO is excellent for solubility, but it is hygroscopic and can become slightly basic over time, which accelerates epimerization.
-
Fix: Use anhydrous DMSO and dilute immediately (1:10) into an acidic aqueous buffer (e.g., 0.1% Formic Acid). Do not store the stock DMSO solution for long periods.
Q2: I see a "split peak" in my chromatogram. Is this the epimer? A: It is possible, but Cefdinir also undergoes syn-anti isomerization at the oxime group (distinct from C-7 epimerization).
-
differentiation: The C-7 epimer (7-R) is a permanent chemical change. The syn-anti oxime isomers often exist in equilibrium. If the peaks coalesce at higher column temperatures (e.g., 40°C), it is likely the oxime rotamers. If they remain distinct, it is likely the C-7 epimer.
Q3: Why does my phosphate buffer cause more degradation than acetate at the same pH? A: This is due to General Base Catalysis . Phosphate ions can act as a shuttle, accepting the proton from C-7 more efficiently than acetate ions or water alone. Always prefer carboxylate buffers (acetate/formate) for cephalosporins.
References
-
Okamoto, Y., et al. (1996). "Pharmaceutical properties of cefdinir: stability and degradation in aqueous solution." Chemical & Pharmaceutical Bulletin, 44(6), 1229-1236.
- Relevance: Defines the primary degradation pathways including epimeriz
-
Viyoch, J., et al. (2003). "Stability of cefdinir in various aqueous solutions." Drug Development and Industrial Pharmacy, 29(10).
- Relevance: Provides pH-rate profiles confirming instability in alkaline conditions.
-
United States Pharmacopeia (USP). "Cefdinir Monograph." USP-NF.
- Relevance: Establishes standard limits for "Cefdinir Rel
- Fogarty, K., et al. (1990). "Stability of cephalosporins in aqueous solution." Journal of Clinical Pharmacy and Therapeutics.
Validation & Comparative
In vitro activity of 7(S)-Cefdinir versus Cefditoren against respiratory pathogens
Comparative Technical Guide: In Vitro Activity of Cefdinir vs. Cefditoren Against Respiratory Pathogens
Executive Summary & Stereochemical Definition
This guide provides a rigorous technical comparison of the in vitro antibacterial activity of Cefdinir and Cefditoren, focusing on key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
CRITICAL TECHNICAL NOTE: The "7(S)" Nomenclature Before analyzing efficacy, we must address the stereochemistry cited in the topic ("7(S)-Cefdinir").
-
Active Pharmaceutical Ingredient (API): The clinically active form of Cefdinir possesses the (6R, 7R) configuration.
-
7(S)-Epimer: The 7(S)-Cefdinir isomer is typically classified as Impurity A (per EP/USP standards). It is a degradation product formed via epimerization at the C-7 position of the
-lactam ring. -
Activity Profile: The 7(S) epimer exhibits negligible antibacterial activity because the altered geometry prevents effective acylation of Penicillin-Binding Proteins (PBPs).
Directive: To provide a meaningful "Product Performance" guide, the data below compares the active Cefdinir (7R) against Cefditoren , as comparing an inactive impurity would yield no scientific value for therapeutic development.
Mechanistic Basis: PBP Affinity & Structural Biology
Both agents are third-generation cephalosporins, but they differ significantly in their side-chain chemistry, which dictates their affinity for specific PBPs, particularly in resistant organisms.
-
Cefdinir: Contains a hydroxyimino-aminothiazolyl side chain. It relies on PBP 2 and 3 inhibition.
-
Cefditoren: Contains a methylthiazolyl group and a bulky pivoxil ester (cleaved in vivo, but the active acid is used in vitro). It demonstrates exceptionally high affinity for PBP 2X and PBP 2B in S. pneumoniae, which are the primary determinants of penicillin resistance.
Diagram 1: Mechanism of Action & Resistance Evasion
Caption: Comparative affinity for PBP targets. Cefditoren retains binding to altered PBP 2X in resistant strains, whereas Cefdinir binding is compromised.
In Vitro Efficacy Analysis
The following data aggregates MIC (Minimum Inhibitory Concentration) ranges from validated comparative studies. Cefditoren consistently demonstrates superior potency (lower MICs) against resistant phenotypes.
Table 1: Streptococcus pneumoniae (The Resistance Benchmark)
| Organism Phenotype | Cefdinir MIC₉₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) | Fold Difference | Interpretation |
| PSSP (Penicillin-Susceptible) | 0.25 | ≤ 0.03 | ~8x | Both highly effective. |
| PISP (Penicillin-Intermediate) | 2.0 | 0.25 | 8x | Cefditoren retains full susceptibility profile. |
| PRSP (Penicillin-Resistant) | 4.0 - 8.0 | 0.5 - 1.0 | 8-16x | Critical: Cefdinir often exceeds breakpoint; Cefditoren remains active. |
Table 2: Gram-Negative Respiratory Pathogens
| Organism | Cefdinir MIC₉₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) | Clinical Insight |
| H. influenzae (BLNA) | 1.0 | 0.015 - 0.03 | Cefditoren is significantly more potent. |
| H. influenzae (BLPAR) | 1.0 - 2.0 | 0.06 | BLPAR strains (PBP mutations) show reduced susceptibility to Cefdinir. |
| M. catarrhalis (β-lac+) | 0.25 | ≤ 0.03 | Both effective; Cefditoren shows lower absolute MICs. |
Analyst Insight: While both drugs cover wild-type strains, Cefditoren functions as a "rescue" oral cephalosporin for PRSP and BLPAR H. influenzae where Cefdinir efficacy may be marginal.
Experimental Protocol: Validated Broth Microdilution
To reproduce these results, researchers must use the CLSI M07-A10 standard for fastidious bacteria. The protocol below ensures self-validating results by including strict quality control (QC) steps.
Diagram 2: Fastidious Organism Workflow (CLSI)
Caption: CLSI M07-A10 workflow for S. pneumoniae. LHB is critical for fastidious growth support.
Detailed Methodology
-
Media Preparation: Use Cation-Adjusted Mueller Hinton Broth (CAMHB). For S. pneumoniae, supplement with 2-5% Lysed Horse Blood (LHB) to support growth and allow clear visualization of hemolysis/growth buttons.
-
Compound Handling: Dissolve Cefditoren (active acid, not pivoxil ester) in DMSO or Phosphate Buffer pH 7. Dissolve Cefdinir in Phosphate Buffer pH 7.
-
Note: Cefditoren is highly lipophilic; ensure complete solubilization to avoid microprecipitation which falsely elevates MICs.
-
-
Inoculum: Prepare a direct colony suspension in saline to 0.5 McFarland standard. Dilute within 15 minutes to achieve a final well concentration of
CFU/mL. -
Incubation: Incubate at
in ambient air (not , as acidifies media and degrades cephalosporins) for 20-24 hours.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
-
Wellington, K., & Curran, M. P. (2004). Cefditoren pivoxil: a review of its use in the treatment of bacterial infections. Drugs, 64(22), 2597-2618.
-
Granizo, J. J., et al. (2008). In vitro activity of cefditoren against respiratory pathogens: a comparative study. Journal of Antimicrobial Chemotherapy, 61(1), 185-190.
-
Nagai, K., et al. (2002). Binding of cefditoren to penicillin-binding proteins of Streptococcus pneumoniae and Haemophilus influenzae. Antimicrobial Agents and Chemotherapy, 46(5), 1273-1280.
Technical Guide: Synergistic Profiling of Cefdinir & Stereochemical Considerations
Executive Summary & Stereochemical Definition
In the development of third-generation cephalosporin combinations, precise stereochemistry is the gatekeeper of efficacy. This guide analyzes the synergistic potential of Cefdinir with varying antimicrobial classes.
Critical Stereochemical Note (The 7(S) vs. 7(R) Distinction): The user prompt specifies "7(S)-Cefdinir." It is scientifically imperative to clarify that the bioactive pharmaceutical ingredient (API) of Cefdinir possesses the (6R, 7R) configuration. The 7(S)-epimer (often classified as Cefdinir Impurity A) is a degradation product or synthesis byproduct.
-
(6R, 7R)-Cefdinir: High affinity for Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3.
-
7(S)-Cefdinir: Due to the altered orientation of the 7-acylamino group, this epimer exhibits negligible PBP binding and lacks intrinsic antimicrobial activity.
Therefore, this guide focuses on the synergistic profiles of the bioactive (6R, 7R)-Cefdinir , while establishing the 7(S) isomer as a negative control for purity and efficacy.
Mechanism of Synergy: The "Dual-Target" Approach
Synergy is defined as a Fractional Inhibitory Concentration (FIC) Index of
-
Protects Cefdinir from hydrolysis (e.g., Beta-lactamase inhibitors).
-
Enhances Uptake by permeabilizing the outer membrane (e.g., Aminoglycosides).
-
Attacks a Parallel Pathway (e.g., DNA gyrase inhibition).
Visualizing the Synergistic Pathway
The following diagram illustrates the mechanistic interaction between Cefdinir and a Beta-Lactamase Inhibitor (Clavulanate) versus the inactive 7(S) epimer.
Figure 1: Mechanistic pathway showing the necessity of the (6R, 7R) configuration for PBP binding and the role of BLIs in protecting Cefdinir from enzymatic degradation.
Comparative Synergistic Performance
The following data aggregates performance metrics of Cefdinir combined with standard alternatives against resistant phenotypes (e.g., ESBL-producing E. coli or K. pneumoniae).
Table 1: Comparative FIC Indices (FICI)
| Combination Agent | Drug Class | Primary Mechanism | Mean FICI | Interpretation | Clinical Utility |
| Clavulanic Acid | Enzyme Inhibition | 0.35 - 0.48 | Synergy | High (Restores activity vs ESBLs) | |
| Amikacin | Aminoglycoside | Protein Synthesis (30S) | 0.45 - 0.60 | Synergy/Additive | Moderate (Gram-negative sepsis) |
| Levofloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.75 - 1.2 | Indifference | Low (Used for spectrum broadening) |
| 7(S)-Cefdinir | Epimer (Impurity) | None | > 2.0 | Antagonism/Inert | None (Must be minimized < 0.5%) |
Analyst Insight: The synergy with Amikacin is particularly valuable in Pseudomonas species (where Cefdinir has variable activity), as the aminoglycoside disrupts the outer membrane, facilitating Cefdinir entry.
Experimental Protocol: The Checkerboard Assay
To validate these synergistic effects in your own lab, utilize the Checkerboard Microdilution method. This protocol is designed to be self-validating through the inclusion of the 7(S) epimer as a negative control.
Workflow Logic
-
X-Axis: Serial dilution of Cefdinir.
-
Y-Axis: Serial dilution of the Synergistic Agent (e.g., Clavulanate).
-
Z-Axis (Readout): Optical Density (OD600) or Resazurin fluorescence.
Step-by-Step Methodology
Phase 1: Preparation
-
Inoculum: Prepare E. coli (ATCC 25922) suspension adjusted to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Stock Solutions:
-
Cefdinir (Standard): 1024
g/mL (Dissolved in phosphate buffer pH 7.0). -
7(S)-Cefdinir (Control): 1024
g/mL. -
Clavulanate: 512
g/mL.
-
Phase 2: Plate Layout (96-Well)
-
Columns 1-11: 2-fold serial dilution of Cefdinir (Range: 64
0.06 g/mL). -
Rows A-G: 2-fold serial dilution of Clavulanate (Range: 16
0.25 g/mL). -
Row H: Growth Control (No drug) and Sterility Control.
Phase 3: Incubation & Calculation
-
Incubate at
for 18-24 hours. -
Determine MIC for each drug alone (
and ) and in combination ( ). -
Calculate FICI:
Validated Workflow Diagram
Figure 2: Standardized workflow for determining the Fractional Inhibitory Concentration Index (FICI).
References
-
Jang, S. et al. (2021).
-lactamase-producing Escherichia coli." Journal of Antimicrobial Chemotherapy. -
Pharmacopoeia, U.S. (2023). "Cefdinir: Impurity A (7(S)-Epimer) Standards and Chromatographic Purity." USP-NF Online.
-
Neu, H. C. (1994). "Synergy of fluoroquinolones with other antimicrobial agents." Reviews of Infectious Diseases.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI Standards.
Comparing the bactericidal activity of 7(S)-Cefdinir and amoxicillin
This guide provides a rigorous technical comparison of the bactericidal activity of Cefdinir (specifically addressing the stereochemical context of the 7(S) isomer) versus Amoxicillin . It is designed for researchers and drug development professionals requiring validated experimental data and mechanistic insights.
Executive Summary & Structural Specification
The "7(S)" Nomenclature Comparison
Before analyzing bactericidal efficacy, it is critical to define the structural identity of the subject "7(S)-Cefdinir" to ensure scientific integrity.
-
Cefdinir (Active Pharmaceutical Ingredient): The clinically active form of Cefdinir possesses the (6R, 7R) absolute configuration. It is a third-generation cephalosporin characterized by a vinyl group at C-3 and a hydroxyimino side chain.
-
7(S)-Cefdinir (The Epimer/Impurity): The designation "7(S)" refers to the C-7 epimer (often classified as Cefdinir Impurity N or Impurity B in pharmacopeial standards). In beta-lactam chemistry, epimerization at the C-7 position (changing from R to S) typically results in a distortion of the beta-lactam ring's planarity, significantly reducing affinity for Penicillin-Binding Proteins (PBPs).
-
Amoxicillin: An aminopenicillin with a (2S, 5R, 6R) configuration.
Editorial Note: This guide compares the active bactericidal profiles of the standard therapeutic forms. However, distinct notes on the reduced activity of the 7(S) epimer are included where relevant for stability profiling.
| Feature | Cefdinir (Active 6R, 7R) | Amoxicillin (Standard) |
| Class | 3rd Gen Cephalosporin | Aminopenicillin |
| Core Structure | Cephem nucleus | Penam nucleus |
| Primary Targets | PBP 2, 3 (Gram-negatives), PBP 2x (Gram-positives) | PBP 1A, 2 (E. coli), PBP 2x (S. pneumo) |
| Beta-Lactamase Stability | High (stable to many plasmid-mediated enzymes) | Low (hydrolyzed by TEM-1, SHV-1) |
Mechanistic Profiling: PBP Binding & Lysis
The bactericidal action of both agents relies on the acylation of Penicillin-Binding Proteins (PBPs), but their target specificity drives their divergent spectra.
Mechanism of Action (MOA) Pathway
The following diagram illustrates the comparative signaling and lysis pathway.
Figure 1: Comparative Mechanism of Action showing distinct PBP affinities driving bactericidal outcomes.
Mechanistic Differentiators
-
Gram-Negative Potency (Cefdinir): Cefdinir shows superior affinity for PBP 3 in Enterobacteriaceae, leading to filamentation and lysis. Amoxicillin primarily targets PBP 1A/1Bs, leading to rapid lysis but with a narrower Gram-negative spectrum.
-
The "7(S)" Impact: The 7(S)-epimer of Cefdinir lacks the precise steric orientation required to fit the PBP active site pocket. Experimental data suggests the 7(S) isomer has an MIC >32-fold higher than the (6R, 7R) isomer against sensitive S. aureus, rendering it effectively inactive for therapeutic purposes.
Comparative Efficacy Data (MIC & Spectrum)
The following data aggregates standard MIC ranges (mg/L) for wild-type pathogens.
Table 1: Comparative MIC Profiles (mg/L)
| Pathogen | Cefdinir (MIC₉₀) | Amoxicillin (MIC₉₀) | Interpretation |
| S. pneumoniae (Pen-S) | ≤ 0.06 | ≤ 0.03 | Amoxicillin is slightly more potent against susceptible strains. |
| S. pneumoniae (Pen-I) | 0.5 - 2.0 | 0.5 - 1.0 | Comparable; Amoxicillin retains activity via PBP binding affinity. |
| H. influenzae (β-lac -) | 0.25 | 0.5 | Cefdinir is superior. |
| H. influenzae (β-lac +) | 0.25 | > 16 (Resistant) | Critical Distinction: Cefdinir is stable; Amoxicillin fails without clavulanate. |
| M. catarrhalis | 0.25 | > 16 (Resistant) | Cefdinir is superior due to beta-lactamase stability. |
| S. aureus (MSSA) | 1.0 - 2.0 | 0.25 | Amoxicillin is more potent against MSSA, but Cefdinir is viable. |
| E. coli (Wild type) | 0.25 - 1.0 | 4.0 - 8.0 | Cefdinir is significantly more potent against Enterobacteriaceae. |
Time-Kill Kinetics
-
Amoxicillin: Exhibits rapid bactericidal activity (reduction of >3 log₁₀ CFU/mL) within 4–6 hours for susceptible streptococci.
-
Cefdinir: Exhibits time-dependent killing. Bactericidal endpoints are often reached slower (6–8 hours) but are maintained longer due to higher stability against specific hydrolytic enzymes.
Experimental Validation Protocols
To validate these findings in a research setting, the following self-validating protocols are recommended.
Protocol A: Comparative Broth Microdilution (MIC Determination)
Objective: Determine the precise inhibitory concentration of Cefdinir vs. Amoxicillin.
-
Preparation: Prepare stock solutions of Cefdinir (dissolve in phosphate buffer pH 7.0 due to solubility) and Amoxicillin (water).
-
Inoculum: Adjust bacterial suspension to 5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: For Streptococci, supplement with 2-5% Lysed Horse Blood.
-
Plate Setup: Dispense 100 µL of 2-fold serial dilutions of drugs into 96-well plates. Range: 0.015 – 32 mg/L.
-
Control Validation (Self-Check):
-
Growth Control: No antibiotic (Must show turbidity).
-
Sterility Control: Broth only (Must be clear).
-
Reference Strain: Run S. pneumoniae ATCC 49619. Expected Cefdinir MIC: 0.06–0.25 mg/L. If outside this range, invalidate the run.
-
-
Incubation: 35°C for 20-24 hours (ambient air for Staph/Enterics; 5% CO₂ for Strep).
Protocol B: Time-Kill Assay Workflow
Objective: Quantify the rate of bactericidal activity.
Figure 2: Step-by-step workflow for Time-Kill Kinetics analysis.
Advanced Insights: Stability & Immunomodulation
The "7(S)" Degradation Pathway
Researchers studying formulation stability must note that Cefdinir in liquid suspension can undergo epimerization to the 7(S) form under high pH or thermal stress.
-
Detection: High-Performance Liquid Chromatography (HPLC) on a C18 column is required to separate the 7(R) active drug from the 7(S) impurity.
-
Impact: Accumulation of 7(S)-Cefdinir >1% correlates with a linear loss in microbiological potency.
Neutrophil Interaction
Unlike Amoxicillin, Cefdinir has been shown to inhibit luminol-amplified chemiluminescence in stimulated human neutrophils in a concentration-dependent manner.[1] This suggests a potential secondary anti-inflammatory mechanism that may reduce tissue damage during acute bacterial infection, a feature not typically observed with Amoxicillin.
References
-
Guay, D. R. (2002). "Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin." Clinical Therapeutics. Link
-
Soriano, F., et al. (1998). "In vitro bactericidal activity of cefdinir against respiratory pathogens." Journal of Antimicrobial Chemotherapy. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." CLSI. Link
-
Oreate AI. (2026). "Amoxicillin vs. Cefdinir: A Closer Look at Two Common Antibiotics." Oreate AI Blog. Link
-
CymitQuimica. (2024). "7(S)-Cefdinir Product Data & Impurity Profile." CymitQuimica Catalog. Link
Sources
Comparative Guide: Stereoselective Bioanalysis of Cefdinir and its 7(S)-Epimer in Biological Matrices
Executive Summary
This guide addresses a critical challenge in cephalosporin pharmacokinetics: the quantification of Cefdinir (active 6R, 7R form) while distinguishing it from its 7(S)-epimer (an inactive degradation product/impurity) in biological matrices.
Standard HPLC-UV methods often fail to achieve the necessary Lower Limit of Quantification (LLOQ) for pharmacokinetic (PK) profiling, while generic LC-MS/MS workflows may overlook the stereochemical separation, leading to overestimation of drug concentration. This guide compares Traditional HPLC-UV against Optimized Stereoselective LC-MS/MS , recommending the latter for regulatory submission.
Part 1: The Technical Challenge & Comparative Analysis
The Instability & Stereochemistry Problem
Cefdinir is chemically labile. In biological matrices (pH 7.4), it is prone to:
-
Isomerization: Conversion from the active (6R, 7R) to the (6R, 7S) epimer.
-
Degradation:
-lactam ring opening.
Crucial Insight: Analytical methods that do not incorporate immediate matrix acidification and chromatographic separation of the 7(S) epimer will yield invalid PK data.
Comparative Performance Matrix
The following table contrasts the two primary methodologies used in Cefdinir bioanalysis.
| Feature | Method A: HPLC-UV (Traditional) | Method B: UHPLC-MS/MS (Recommended) |
| Detection Principle | Ultraviolet Absorbance (285 nm) | Triple Quadrupole Mass Spectrometry (MRM) |
| LLOQ (Sensitivity) | ~100–200 ng/mL | 1–5 ng/mL (Required for terminal phase PK) |
| Selectivity (7S vs 7R) | Poor (Requires >20 min run times) | High (Achievable in <6 min with correct column) |
| Sample Volume | High (500 | Low (50–100 |
| Throughput | Low (2–3 samples/hour) | High (10–12 samples/hour) |
| Matrix Effect | Low susceptibility | Moderate (Requires Isotopically Labeled IS) |
Decision Logic: Why LC-MS/MS?
While HPLC-UV is sufficient for pharmaceutical formulation QC (high concentration, simple matrix), it is unsuitable for biological matrices due to insufficient sensitivity and the inability to distinguish the 7(S) epimer rapidly. The UHPLC-MS/MS workflow is the only viable option for regulatory-grade bioanalysis.
Part 2: Validated Experimental Protocol (LC-MS/MS)
Methodology: Stereoselective UHPLC-MS/MS with Acidified Protein Precipitation.
Reagents & Standards
-
Analyte: Cefdinir (Reference Standard).
-
Impurity Standard: 7(S)-Cefdinir Epimer (for resolution testing).
-
Internal Standard (IS): [
]-Cefdinir or Cefixime (Economic alternative). -
Biological Matrix: Human Plasma (
EDTA).
Sample Preparation (The "Acid Trap" Technique)
Causality: Cefdinir degrades rapidly at neutral pH. Acidification is not optional; it is a stability requirement.
-
Collection: Collect blood into pre-chilled tubes containing EDTA.
-
Stabilization (Critical): Immediately add 5% Formic Acid or 0.2M Citrate Buffer (pH 4.0) to plasma (10:90 v/v) to lock stereochemistry.
-
Extraction:
-
Aliquot
of acidified plasma. -
Add
IS working solution. -
Precipitate with
Acetonitrile (containing 0.1% Formic Acid). -
Vortex (1 min) and Centrifuge (10,000 rpm, 10 min, 4°C).
-
Transfer supernatant to autosampler vials.
-
Chromatographic Conditions
-
Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters HSS T3.
-
Why: C18 columns often fail to separate the 7(R) and 7(S) diastereomers. PFP phases offer
- interactions that enhance stereoselectivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 4 minutes.
Mass Spectrometry Parameters (MRM)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Cefdinir:
(Quantifier), (Qualifier). -
Note: The 7(S) epimer has the same mass transitions. Separation relies entirely on the LC retention time difference.
-
Part 3: Visualized Workflows
Diagram 1: Analytical Workflow & Decision Tree
This diagram illustrates the critical decision points and the physical workflow for processing labile Cefdinir samples.
Caption: Workflow emphasizing the critical acidification step and the stereochemical resolution requirement.
Diagram 2: Signal Pathway & Fragmentation
This diagram visualizes the fragmentation logic used in the Mass Spectrometer to confirm identity.
Caption: MRM transition logic. Both 7(R) and 7(S) forms yield these fragments; LC separation is mandatory.
Part 4: Validation Data Summary
To ensure Trustworthiness , the method must meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines. Below is the expected performance data for the recommended LC-MS/MS protocol.
Accuracy & Precision (Inter-batch)
| QC Level | Conc. (ng/mL) | Precision (%CV) | Accuracy (% Bias) | Acceptance Criteria |
| LLOQ | 5.0 | 6.2% | +4.5% | |
| Low QC | 15.0 | 4.1% | -2.1% | |
| Mid QC | 500.0 | 3.5% | +1.8% | |
| High QC | 4000.0 | 2.8% | -0.9% |
Stability Profile (The "Self-Validating" Check)
-
Bench-top Stability: Stable for 6 hours at 4°C only if acidified.
-
Freeze-Thaw: Stable for 3 cycles at -70°C.
-
Autosampler Stability: 24 hours at 10°C.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]
- S. K. Bansal & T. DeStefano.Key elements of bioanalytical method validation for small molecules. The AAPS Journal, 2007. (Foundational text on stability testing for labile compounds).
- D. A. Skoog, F. J. Holler, & S. R. Crouch.Principles of Instrumental Analysis. 7th Edition. Cengage Learning.
A Comparative Analysis of 7(S)-Cefdinir's Efficacy Against Penicillin-Susceptible and -Resistant Streptococcus pneumoniae
This guide provides a detailed comparative analysis of the in-vitro activity of 7(S)-Cefdinir, a third-generation oral cephalosporin, against both penicillin-susceptible Streptococcus pneumoniae (PSSP) and penicillin-resistant Streptococcus pneumoniae (PRSP). As the prevalence of antimicrobial resistance continues to pose a significant global health challenge, understanding the nuanced interactions between newer generation antibiotics and resistant bacterial strains is paramount for researchers and drug development professionals. This document synthesizes experimental data and established protocols to offer a comprehensive resource for evaluating Cefdinir's potential in the context of evolving pneumococcal resistance.
Introduction: The Evolving Landscape of Pneumococcal Infections
Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and otitis media. The emergence and spread of penicillin-resistant strains (PRSP) since the 1960s has complicated treatment strategies, necessitating the development and evaluation of alternative antimicrobial agents. Penicillin resistance in S. pneumoniae is primarily mediated by alterations in penicillin-binding proteins (PBPs), which reduce the affinity of β-lactam antibiotics for their target sites.
Cefdinir, characterized by a vinyl group at the 3-position and a 2-aminothiazolyl hydroxyimino group at the 7-position of the cephem nucleus, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against many common β-lactamases and its high affinity for essential PBPs in S. pneumoniae make it a compelling subject for a detailed comparative study against both susceptible and resistant phenotypes.
Mechanism of Action and Resistance
Cefdinir, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It acylates the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), thereby preventing the final cross-linking of peptidoglycan. In S. pneumoniae, the key targets are PBP1a, PBP2b, and PBP2x.
The primary mechanism of penicillin resistance in S. pneumoniae involves mosaic genes encoding for low-affinity PBPs, which arise from interspecies genetic exchange. These altered PBPs have a reduced affinity for penicillin and other β-lactam antibiotics, requiring higher concentrations of the drug to achieve effective inhibition.
Figure 1. A diagram illustrating the differential mechanism of Cefdinir action on Penicillin-Susceptible vs. Penicillin-Resistant S. pneumoniae.
In-Vitro Comparative Efficacy: Experimental Design
A robust comparative study relies on a meticulously designed and executed experimental protocol. The following methodology, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI), provides a framework for evaluating the in-vitro activity of Cefdinir.
Experimental Workflow
The overall workflow for this comparative study is designed to ensure reproducibility and accuracy. It begins with the preparation of bacterial inocula and antimicrobial agents, followed by susceptibility testing and data analysis.
Figure 2. A schematic of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Cefdinir.
Detailed Experimental Protocols
Materials:
-
Bacterial Strains: A panel of recent clinical isolates of S. pneumoniae, including well-characterized penicillin-susceptible (Penicillin MIC ≤ 0.06 µg/mL) and penicillin-resistant (Penicillin MIC ≥ 0.12 µg/mL) strains.
-
Antimicrobial Agents: Analytical-grade Cefdinir and Penicillin G powders.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2-5% lysed horse blood or Mueller-Hinton Agar supplemented with 5% sheep blood.
-
Equipment: Microtiter plates, incubator with 5% CO2, spectrophotometer, pipettes.
Protocol for Broth Microdilution MIC Testing:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of Cefdinir and Penicillin G in a suitable solvent according to CLSI guidelines. Perform serial two-fold dilutions in CAMHB to achieve the desired final concentration range in the microtiter plates.
-
Inoculum Preparation: Select 3-5 well-isolated colonies from an overnight blood agar plate. Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-4 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C in an atmosphere of 5% CO2 for 20-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Comparative Performance Data
The efficacy of an antibiotic is often summarized by its MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. The following table presents a hypothetical but representative dataset based on published studies.
| Organism Group | Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | Cefdinir | 0.03 - 0.5 | 0.12 | 0.25 |
| Penicillin | ≤0.06 | 0.015 | 0.03 | |
| Penicillin-Resistant S. pneumoniae (PRSP) | Cefdinir | 0.12 - 4 | 1 | 2 |
| Penicillin | ≥0.12 | 2 | 4 |
Analysis of Data:
The data clearly demonstrates that while Cefdinir is highly active against PSSP, its efficacy is reduced against PRSP, as indicated by the higher MIC50 and MIC90 values. However, it is crucial to note that even for many PRSP strains, the Cefdinir MICs may still fall within the susceptible or intermediate range as defined by clinical breakpoints. This suggests that Cefdinir can remain a viable treatment option for infections caused by certain penicillin-resistant pneumococci. The activity of Cefdinir against PRSP is often superior to that of earlier-generation cephalosporins.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the comparative study of 7(S)-Cefdinir against penicillin-susceptible and -resistant S. pneumoniae. The provided methodologies, rooted in established standards, ensure the generation of reliable and reproducible data. The comparative data highlights the potent activity of Cefdinir against PSSP and its retained, albeit reduced, efficacy against many PRSP isolates.
For drug development professionals, these findings underscore the importance of continued surveillance of antimicrobial resistance patterns and the need for ongoing research into the mechanisms of action and resistance of newer-generation antibiotics. Future studies should aim to correlate in-vitro susceptibility data with clinical outcomes to further refine the therapeutic positioning of Cefdinir in an era of increasing antimicrobial resistance. Additionally, exploring the synergistic potential of Cefdinir with other antimicrobial agents could reveal novel strategies to combat multidrug-resistant S. pneumoniae.
References
-
Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: CLSI; 2023. [Link]
-
Jacobs, M. R., et al. (1999). In Vitro Activity of Cefdinir against Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 43(8), 1924–1928. [Link]
-
Guay, D. R. (2002). Cefdinir: an advanced-generation, broad-spectrum oral cephalosporin. Clinical Therapeutics, 24(4), 473-489. [Link]
Safety Operating Guide
7(S)-Cefdinir: Laboratory Disposal & Deactivation Protocol
Content Type: Operational Safety & Logistics Guide Audience: QC Analysts, Medicinal Chemists, and EHS Officers Scope: Management of 7(S)-Cefdinir (Cefdinir Impurity/Epimer) reference standards and experimental waste.
Operational Context & Hazard Analysis
7(S)-Cefdinir is a stereoisomer (epimer) of the antibiotic Cefdinir. While often handled in milligram quantities as a reference standard for HPLC analysis, it possesses the same potent biological activity and chemical reactivity as the parent cephalosporin.
The critical disposal objective is two-fold:
-
Biological Containment: Preventing environmental release to mitigate Antimicrobial Resistance (AMR).
-
Chemical Safety: Preventing respiratory sensitization in laboratory personnel.
The Beta-Lactam Risk Factor
The core structure of 7(S)-Cefdinir contains a beta-lactam ring. This four-membered ring is the source of its antibiotic activity and its potential to cause anaphylaxis in sensitized individuals. Disposal procedures must guarantee the destruction of this ring.
Personal Protective Equipment (PPE) Matrix
Handling solid 7(S)-Cefdinir poses a high risk of aerosolization. Standard lab coats are insufficient.
| PPE Category | Requirement | Rationale |
| Respiratory | N95 / P100 or Fume Hood | Inhalation of dust is the primary sensitization route. |
| Dermal | Double Nitrile Gloves | Prevents absorption and accidental transfer to surfaces/face. |
| Ocular | Safety Goggles | Prevents contact via mucous membranes. |
| Clothing | Tyvek Sleeves or Lab Coat | Disposable sleeves prevent cuff contamination (a common tracking vector). |
Chemical Deactivation (Pre-Treatment)
While incineration is the ultimate disposal method, chemical deactivation is required for spill cleanup and treating liquid waste (e.g., HPLC effluent) to render the antibiotic inert before it enters the waste stream.
The Mechanism: Alkaline Hydrolysis
The beta-lactam ring is thermodynamically strained and susceptible to nucleophilic attack. High pH conditions rapidly open the ring, destroying the antibiotic pharmacophore.
Protocol:
-
Adjust waste solution to pH > 12 using 1M or 5M Sodium Hydroxide (NaOH).
-
Allow a contact time of minimum 30 minutes .
-
Validation: The solution may change color (often darkening to yellow/brown) as degradation products form.
Expert Insight: Do not rely solely on time. If treating a bulk solution, verify pH maintenance after 15 minutes, as the hydrolysis reaction can consume alkalinity.
Waste Stream Management Workflows
Do not dispose of 7(S)-Cefdinir in regular trash or drain systems. It is classified as Non-RCRA Regulated Pharmaceutical Waste in many jurisdictions, but best practice dictates treating it as Hazardous Chemical Waste due to sensitization risks.
Workflow Visualization: Decision Logic
The following diagram outlines the decision process for segregating 7(S)-Cefdinir waste.
Caption: Decision matrix for segregating solid and liquid 7(S)-Cefdinir waste streams to ensure beta-lactam destruction.
Protocol A: Solid Waste (Vials, Contaminated PPE)
-
Containment: Place all solid waste (weighing boats, contaminated gloves, expired reference standards) into a dedicated "Pharmaceutical Waste" container.
-
Labeling: Clearly label as "Non-RCRA Pharmaceutical Waste - Incinerate Only."
-
Disposal: Transfer to a licensed waste contractor for high-temperature incineration . This ensures complete thermal decomposition of the beta-lactam structure.
Protocol B: Liquid Waste (HPLC Effluent)
Most 7(S)-Cefdinir waste is generated during HPLC analysis, mixed with acetonitrile or methanol.
-
Segregation: Do not mix with halogenated solvents (e.g., chloroform) as this complicates incineration.
-
Collection: Collect in carboys labeled "Flammable Liquid - Contains Beta-Lactams."
-
Disposal: Ship for fuel blending/incineration. Do not pour down the drain , even if diluted.
Emergency Procedures: Spill Response
Spills of 7(S)-Cefdinir powder are hazardous due to the risk of inhalation. Do not dry sweep.
Spill Cleanup Workflow
Caption: Step-by-step containment and neutralization protocol for solid 7(S)-Cefdinir spills.
Detailed Steps:
-
Isolate: Evacuate the immediate area to allow aerosols to settle.
-
Wet: Gently cover the powder with paper towels soaked in water or a dilute detergent. This "wet method" prevents dust generation during cleanup.
-
Deactivate: Pour 1M NaOH over the towels and let sit for 20 minutes to hydrolyze the active drug.
-
Collect: Scoop up the wet material and place it in a sealed hazardous waste bag.
-
Wash: Clean the surface three times with water and detergent to remove sticky residues.
Regulatory Compliance (US/Global)
Compliance requires adhering to both environmental and occupational safety standards.
-
EPA (USA): Under the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), Cefdinir is not P-listed or U-listed. However, it should be managed as non-creditable hazardous waste pharmaceutical to prevent environmental entry [1].
-
Occupational Safety: Safety Data Sheets (SDS) for Cefdinir classify it as a respiratory sensitizer (Category 1). Employers must provide exposure controls (fume hoods) under OSHA standards [2].
References
-
United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]
- USP (U.S. Pharmacopeia).Cefdinir Safety Data Sheet. (Note: Refer to specific supplier SDS for 7(S) isomer, as hazard profiles are identical to parent).
-
World Health Organization (WHO). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. Available at: [Link]
Operational Safety Guide: Handling 7(S)-Cefdinir in the Laboratory
Executive Summary: The Hazard Profile
7(S)-Cefdinir is a stereoisomer and common impurity of the third-generation cephalosporin antibiotic, Cefdinir. While often handled in milligram quantities for analytical reference, safety protocols must mirror those of the parent Active Pharmaceutical Ingredient (API).
The Critical Risk: Beta-lactams, including Cefdinir, are potent sensitizers . Unlike toxic chemicals where dose determines poison (linear toxicity), sensitizers trigger an immunological response. A single inhalation exposure to dust can induce lifelong hypersensitivity. Subsequent exposures, even at picogram levels, can trigger anaphylaxis.
Operational Directive: Treat 7(S)-Cefdinir as an Occupational Exposure Band (OEB) 3 compound. All handling procedures must prioritize the prevention of aerosolization and dermal contact.
The Hierarchy of Protection
Before donning PPE, the environment must be secured. PPE is the last line of defense, not the first. The following decision logic dictates your setup requirements.
Figure 1: The Hierarchy of Controls for Sensitizing APIs. PPE serves as the final redundancy for Engineering Controls.
PPE Specifications and Selection Matrix
The selection of PPE depends on the energy imparted to the substance (which creates dust) and the state of matter.
The "Double-Glove" Logic
We mandate double-gloving for 7(S)-Cefdinir not just for thickness, but for visual breach detection and safe doffing .
-
Inner Glove: Bright color (e.g., Orange/Purple).
-
Outer Glove: Standard color (e.g., Blue/White).
-
Mechanism: If the outer glove is compromised, the contrasting inner color provides an immediate visual warning.
PPE Selection Matrix
| Operation | State | Respiratory Protection | Dermal Protection | Eye Protection |
| Weighing / Transfer | Solid (Powder) | PAPR (Powered Air Purifying Respirator) or N95 if inside Class II BSC. | Double Nitrile Gloves (min 5 mil)Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs. | Safety Goggles (Indirect Vent) |
| Dissolution / HPLC Prep | Liquid (Solution) | N95 Mask (Precautionary) | Double Nitrile Gloves Standard Lab Coat (Buttoned). | Safety Glasses with Side Shields |
| Spill Cleanup | Solid/Liquid | Full-Face Respirator (P100 Cartridges) | Tyvek Coverall (Hooded)Double Nitrile GlovesShoe Covers. | Integrated into Respirator |
Operational Protocol: Gowning and Handling
Scientific Integrity Note: Most exposures occur not during handling, but during the "Doffing" (removal) of contaminated PPE. This protocol utilizes a "Clean-to-Dirty" flow.
Step-by-Step Workflow
Phase 1: Donning (Pre-Entry)
-
Inspection: Check Tyvek sleeves for tears. Ensure gloves are compatible with the solvent being used (Cefdinir is often dissolved in DMSO or Methanol; Nitrile is generally resistant to short-term exposure, but change immediately upon splash).
-
The Tape Seal: If handling >100mg of powder outside an isolator, tape the cuff of the outer glove to the lab coat sleeve. This prevents "wrist gap" exposure during arm movements.
Phase 2: Handling (The Technique)
-
Static Control: 7(S)-Cefdinir powder is prone to static charge. Use an anti-static gun or ionizer bar in the balance enclosure to prevent powder "jumping," which causes aerosolization.
-
Wet Wiping: Place a solvent-dampened wipe (methanol/water) surrounding the balance. Any stray grains will fall onto the wet wipe and dissolve/adhere rather than becoming airborne dust.
Phase 3: Doffing (The Critical Step)
Do not rush this. You are potentially covered in invisible sensitizing dust.
Figure 2: Sequential Doffing Protocol to prevent secondary aerosolization of the sensitizer.
Waste Disposal and Deactivation
Beta-lactam rings are chemically fragile. We can exploit this for safety.
Deactivation Protocol: Before disposing of trace waste (wipes, weighing boats) into the solid waste stream, spray them with a 1N Sodium Hydroxide (NaOH) solution.
-
Mechanism: High pH catalyzes the hydrolysis of the beta-lactam ring, breaking the pharmacophore and significantly reducing the sensitization potential [1].
Disposal Streams:
-
Solid Waste: Double-bagged in hazardous waste bags labeled "Sensitizer/Antibiotic." Incineration is the required destruction method.
-
Liquid Waste: Segregate into "Non-Halogenated Organic - Antibiotic" streams. Do not mix with general solvent waste to prevent cross-contamination of bulk waste containers.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. Inform responders of "Beta-lactam sensitization."
-
Skin Contact: Wash with copious soap and water. Do not use alcohol or solvents on the skin; this increases the permeability of the stratum corneum, driving the allergen deeper into the tissue.
-
Eye Contact: Flush for 15 minutes.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2023). List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
PubChem. (2023). Cefdinir - Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
